(4R,5S)-nutlin carboxylic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C32H32Cl2N4O6 |
|---|---|
Peso molecular |
639.5 g/mol |
Nombre IUPAC |
2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C32H32Cl2N4O6/c1-19(2)44-26-16-24(43-3)12-13-25(26)31-35-29(20-4-8-22(33)9-5-20)30(21-6-10-23(34)11-7-21)38(31)32(42)37-15-14-36(18-28(40)41)27(39)17-37/h4-13,16,19,29-30H,14-15,17-18H2,1-3H3,(H,40,41)/t29-,30+/m1/s1 |
Clave InChI |
CYFZSMNCDNFMOG-IHLOFXLRSA-N |
SMILES isomérico |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (4R,5S)-Nutlin Carboxylic Acid
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
(4R,5S)-Nutlin carboxylic acid is a potent and specific small molecule inhibitor of the MDM2-p53 protein-protein interaction. As a derivative of the well-characterized Nutlin family of compounds, its primary mechanism of action is the disruption of the negative regulation of the p53 tumor suppressor by MDM2. This liberates p53 from degradation, leading to its accumulation and the activation of downstream signaling pathways that culminate in cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Introduction
The p53 tumor suppressor protein plays a critical role in maintaining genomic stability and preventing malignant transformation. In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and orchestrates a transcriptional program that can lead to cell cycle arrest, apoptosis, or senescence. The activity and stability of p53 are tightly regulated, primarily through its interaction with the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2). In a significant number of human cancers, the p53 pathway is inactivated not by mutation of the TP53 gene itself, but by the overexpression of MDM2, which leads to the continuous degradation of p53.
The development of small molecules that inhibit the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53 in these cancers. The Nutlin family of compounds are cis-imidazoline analogs that bind to the p53-binding pocket of MDM2, effectively preventing the interaction with p53. This compound is a derivative of Nutlin-3 and serves as a high-affinity ligand for MDM2.[1][2][3] It is frequently utilized as a component of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[1][2][3] This guide will focus on the direct inhibitory action of the this compound moiety on the MDM2-p53 axis.
Core Mechanism of Action
The fundamental mechanism of action of this compound is its ability to competitively inhibit the binding of p53 to MDM2. By occupying the hydrophobic pocket on MDM2 that normally accommodates the transactivation domain of p53, this compound prevents MDM2 from ubiquitinating p53 and targeting it for proteasomal degradation. This leads to the stabilization and accumulation of p53 in the nucleus.
Once stabilized, p53 can act as a transcription factor, upregulating the expression of a suite of target genes. A key downstream effector is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A), which mediates G1 cell cycle arrest. Other important p53 targets include pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein), which trigger the intrinsic apoptotic pathway.
References
An In-depth Technical Guide on (4R,5S)-nutlin Carboxylic Acid as an MDM2 Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4R,5S)-nutlin carboxylic acid, a potent and specific ligand for the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. As a derivative of the well-characterized MDM2 inhibitor, Nutlin-3, this compound serves as a critical tool for researchers in oncology and chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action of this compound, its binding affinity to MDM2, and its role in the MDM2-p53 signaling pathway. Furthermore, it provides detailed experimental protocols for key assays to evaluate its biochemical and cellular activity, alongside structured data presentation and visualizations to facilitate understanding and application in a research setting.
Introduction
The p53 tumor suppressor protein plays a crucial role in maintaining cellular homeostasis by regulating cell cycle arrest, apoptosis, and DNA repair.[1][2] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][4] In many cancers, the p53 pathway is inactivated through the overexpression of MDM2, making the disruption of the p53-MDM2 interaction a promising therapeutic strategy.[5]
This compound is a high-affinity ligand for MDM2, derived from the potent MDM2 inhibitor Nutlin-3.[1][6] Its chemical structure features a carboxylic acid group, which provides a convenient attachment point for linkers in the synthesis of PROTACs.[6][7][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation. By incorporating this compound, researchers can develop PROTACs that specifically target proteins for degradation by the MDM2 E3 ligase.
This guide will delve into the technical details of this compound as an MDM2 ligand, providing researchers with the necessary information to effectively utilize this compound in their studies.
Mechanism of Action: The MDM2-p53 Signaling Pathway
The interaction between p53 and MDM2 forms a negative feedback loop that is essential for controlling p53 levels and activity.[1][9] Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and degradation by the proteasome.[3][4]
Cellular stress signals, such as DNA damage or oncogene activation, trigger post-translational modifications of both p53 and MDM2.[3] These modifications disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53.[3][4] Activated p53 then transcriptionally upregulates the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa). Interestingly, MDM2 is also a transcriptional target of p53, creating a negative feedback loop that ensures p53 levels are tightly controlled following a stress response.[1]
This compound acts as a competitive inhibitor of the p53-MDM2 interaction. It mimics the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that are essential for binding to a deep hydrophobic pocket on the surface of MDM2. By occupying this pocket, this compound prevents MDM2 from binding to and degrading p53. This leads to the accumulation and activation of p53, thereby restoring its tumor-suppressive functions in cells with wild-type p53.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (4R,5S)-Nutlin Carboxylic Acid: A Potent MDM2 Ligand for Targeted Protein Degradation
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of (4R,5S)-nutlin carboxylic acid, a potent and stereospecific ligand for the E3 ubiquitin ligase MDM2. Emerging from the foundational discovery of the Nutlin family as inhibitors of the p53-MDM2 interaction, this carboxylic acid derivative has become a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. This guide details the scientific background, a plausible synthetic protocol, methods for biological characterization, and the underlying signaling pathways, serving as a resource for researchers in oncology and drug development.
Introduction: The p53-MDM2 Axis and the Dawn of Nutlins
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and senescence.[1][2] The activity of p53 is tightly regulated by the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), which binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its proteasomal degradation.[3] In many human cancers, the p53 pathway is inactivated through mutations in the TP53 gene or by the overexpression of MDM2.[4]
The discovery of small molecules that could inhibit the p53-MDM2 interaction represented a significant breakthrough in cancer therapy. In 2004, Vassilev and colleagues reported the discovery of the "Nutlins," a class of potent and selective cis-imidazoline-based MDM2 inhibitors.[5] These molecules were identified through a high-throughput screening campaign and were shown to bind to the p53-binding pocket of MDM2, thereby preventing the degradation of p53. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5][6]
This compound: A Key Ligand for PROTACs
This compound is a derivative of the potent MDM2 inhibitor, Nutlin-3. It retains the crucial (4R,5S) stereochemistry responsible for high-affinity binding to MDM2. The key structural modification is the presence of a carboxylic acid moiety, which serves as a versatile chemical handle for conjugation. This feature has made this compound a widely used ligand for the development of PROTACs.[7][8]
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By simultaneously binding to both the target protein and an E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[8] In this context, this compound serves to recruit MDM2 to a target protein of interest, hijacking the cell's natural protein disposal machinery to eliminate pathogenic proteins.
Data Presentation: Quantitative Analysis of MDM2 Inhibition
While specific binding affinity data for this compound is not extensively published, the activity of its parent compound, Nutlin-3a, provides a strong benchmark. The affinity of Nutlins for MDM2 is typically determined using competitive binding assays.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| Nutlin-3a | MDM2 | Competitive Binding | 90 nM | 36 nM | [9][10] |
| Nutlin-3b | MDM2 | Competitive Binding | 13.6 µM | - | [11] |
| RG7112 | MDM2 | Competitive Binding | 18 nM | - | [11] |
| Idasanutlin | MDM2 | Cell Viability (MDA-MB-231) | 2.00 ± 0.63 µM | - | [2] |
| Milademetan | MDM2 | Cell Viability (MDA-MB-231) | 4.04 ± 0.32 µM | - | [2] |
Note: The IC50 and Ki values can vary depending on the specific assay conditions. The data for Idasanutlin and Milademetan are from cellular viability assays and reflect the overall cellular potency, not just direct binding to MDM2.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available protocol for the direct synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible and scientifically sound method involves the hydrolysis of the corresponding ester precursor, which can be synthesized based on established procedures for Nutlin-3. The following is a proposed protocol based on general principles of organic chemistry.
Step 1: Synthesis of the (4R,5S)-Nutlin Ester Precursor
The synthesis of the imidazoline (B1206853) core of Nutlins has been described in the literature and typically involves the condensation of a diamine with an aldehyde. For a detailed procedure for the enantioselective synthesis of Nutlin-3, refer to publications on the topic.[4]
Step 2: Hydrolysis of the Ester to the Carboxylic Acid
Materials:
-
(4R,5S)-Nutlin ester precursor
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolve the (4R,5S)-Nutlin ester precursor in a mixture of THF and MeOH (e.g., a 3:1 ratio).
-
To this solution, add an aqueous solution of LiOH or NaOH (typically 1 to 2 M). The molar excess of the base should be at least 2-3 equivalents relative to the ester.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane (B92381) to remove any unreacted non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 3-4 by the slow addition of 1 M HCl. The carboxylic acid product should precipitate out of the solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization to obtain the final product of high purity.
MDM2 Competitive Binding Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of this compound to MDM2.
Materials:
-
Recombinant human MDM2 protein
-
A fluorescently labeled peptide derived from the p53 N-terminus (e.g., FITC-p53 peptide)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the FITC-p53 peptide and recombinant MDM2 protein to each well. The concentrations should be optimized to give a stable and significant fluorescence polarization signal.
-
Add the serially diluted this compound or a vehicle control to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
The data is then plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Cellular p53 Activation Assay (Western Blot)
This protocol is used to assess the ability of this compound to stabilize p53 in cells.
Materials:
-
A cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p53, MDM2, p21, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the levels of p53, MDM2, and p21 in treated cells compared to the control indicates activation of the p53 pathway.
Mandatory Visualizations
p53-MDM2 Signaling Pathway
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Proposed Synthesis Workflow for this compound
Caption: A proposed workflow for the synthesis of this compound via ester hydrolysis.
Experimental Workflow for Biological Evaluation
Caption: An experimental workflow for the biochemical and cellular evaluation of this compound.
Conclusion
This compound represents a significant advancement in the field of targeted cancer therapy. Building upon the seminal discovery of Nutlins as inhibitors of the p53-MDM2 interaction, this derivative provides a crucial tool for the development of PROTACs, enabling the targeted degradation of a wide range of pathogenic proteins. This technical guide provides a foundational understanding of its discovery, a practical approach to its synthesis, and robust methods for its biological characterization. As research into targeted protein degradation continues to expand, this compound is poised to remain a key component in the design of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer [mdpi.com]
- 3. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]
- 4. Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. echemi.com [echemi.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Decisive Role of Stereochemistry: A Technical Guide to the Bioactivity of Nutlin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the nutlin family of small molecules marked a significant milestone in cancer therapy, offering a non-genotoxic strategy to reactivate the p53 tumor suppressor pathway. Nutlins function by inhibiting the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. This inhibition stabilizes p53, leading to the activation of downstream pathways that can induce cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1][2] However, the biological activity of nutlins is exquisitely dependent on their stereochemistry. This technical guide provides an in-depth analysis of the stereospecificity of nutlin isomers, their differential bioactivity, the underlying molecular mechanisms, and the experimental protocols used to characterize them.
Stereospecificity and Differential Bioactivity of Nutlin Isomers
Nutlin-3 (B1677040), a potent and well-studied member of the nutlin family, exists as a racemic mixture of two enantiomers: Nutlin-3a and Nutlin-3b.[3] Due to the presence of two stereocenters at the C4 and C5 positions of the imidazoline (B1206853) ring, nutlins can also exist as diastereomers, specifically cis and trans isomers.[4][5] The spatial arrangement of the substituent groups dictates the molecule's ability to fit into the hydrophobic pocket of MDM2, which is crucial for its inhibitory activity.
The Primacy of the cis-Configuration
Extensive research has demonstrated that the cis-isomers of nutlins are significantly more active than their trans counterparts.[4][5] The cis-configuration allows the key hydrophobic groups to mimic the interaction of the p53 peptide's critical residues (Phe19, Trp23, and Leu26) with the MDM2 binding cleft.[6] NMR-based screening has confirmed the enhanced efficacy of the cis-diastereomer as an anticancer drug compared to its trans isomer.[4]
Enantiomeric Specificity: The Superiority of Nutlin-3a
Within the biologically active cis-isomers, there is a profound difference in the activity of the two enantiomers. Nutlin-3a, the (-)-enantiomer, is markedly more potent than Nutlin-3b, the (+)-enantiomer.[4] Reports indicate that Nutlin-3a is approximately 150-fold more potent at inhibiting the p53-MDM2 interaction than Nutlin-3b.[4][7] This dramatic difference in activity underscores the high degree of stereospecificity required for effective binding to MDM2. The precise three-dimensional arrangement of the functional groups in Nutlin-3a allows for optimal interaction with the amino acid residues lining the MDM2 pocket, whereas the mirror image, Nutlin-3b, fits poorly, leading to a significantly weaker binding affinity.[8]
Quantitative Bioactivity Data
The following table summarizes the quantitative data on the bioactivity of nutlin isomers, highlighting the stark differences in their potency.
| Isomer | Target Interaction | Assay Type | IC50 / Ki | Cell Line / System | Reference |
| Nutlin-3a | p53-MDM2 | Fluorescence Polarization | IC50: 0.35 ± 0.03 μM, Ki: 0.15 ± 0.01 μM | Purified MDM2 | [9] |
| Nutlin-3a | p53-MDM2 | AlphaLISA | IC50: 1.3 μM | Purified Proteins | [10] |
| Nutlin-3 | p53-MDM2 | Ki: 36 nM | [6] | ||
| Nutlin-3a-aa | p53-MDM2 | Fluorescence Polarization | More active than Nutlin-3a | Purified wild-type MDM2 | [11] |
| Nutlin-3b | p53-MDM2 | ~150-fold less active than Nutlin-3a | [4][7] | ||
| trans-Nutlins | p53-MDM2 | NMR-based screening | Lower efficacy than cis-isomers | [4][5] |
Signaling Pathways and Mechanism of Action
Nutlin-3a exerts its biological effects by disrupting the p53-MDM2 autoregulatory feedback loop. In unstressed cells, MDM2 keeps p53 levels low by targeting it for proteasomal degradation.[12] By binding to MDM2, Nutlin-3a prevents the p53-MDM2 interaction, leading to the stabilization and accumulation of p53.[12][13] Activated p53 then transcriptionally activates a battery of target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins like Bax and Puma, which initiate apoptosis.[7][13]
References
- 1. pnas.org [pnas.org]
- 2. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Nutlin-3a-aa: Improving the Bioactivity of a p53/MDM2 Interaction Inhibitor by Introducing a Solvent-Exposed Methylene Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of (4R,5S)-Nutlin Carboxylic Acid in PROTAC Development: A Technical Guide
(4R,5S)-Nutlin carboxylic acid , a derivative of the potent MDM2 inhibitor Nutlin-3, has emerged as a critical building block in the field of Targeted Protein Degradation (TPD). Its ability to selectively bind to the E3 ubiquitin ligase MDM2 makes it a versatile warhead for the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview for researchers and drug development professionals on the synthesis, application, and evaluation of PROTACs incorporating this key ligand.
Introduction to MDM2 and Nutlin-Based PROTACs
The p53-MDM2 axis is a cornerstone of tumor suppression. The E3 ubiquitin ligase MDM2 negatively regulates the p53 tumor suppressor protein by targeting it for ubiquitination and subsequent proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting cell survival.
Nutlins are a class of potent and selective small-molecule inhibitors that occupy the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction and thereby stabilizing p53 levels.[1] this compound is an analogue designed with a carboxylic acid handle, providing a convenient attachment point for a linker, which is essential for its incorporation into a heterobifunctional PROTAC molecule.[2][3][4]
Nutlin-based PROTACs can be engineered with two primary strategies:
-
Degradation of MDM2: By linking the nutlin warhead to a ligand for a different E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), the resulting PROTAC can induce the degradation of MDM2 itself, leading to robust p53 stabilization.[5][6][7]
-
Recruitment of MDM2: By using the nutlin warhead as the E3 ligase recruiter, the PROTAC can target other proteins of interest (POIs) for degradation by the MDM2 E3 ligase machinery.[1][6]
Caption: General mechanism of a PROTAC that recruits MDM2 to degrade a target protein.
Synthesis and PROTAC Construction
The synthesis of this compound and its subsequent incorporation into a PROTAC is a multi-step process requiring careful control of stereochemistry. The cis-imidazoline core is a key structural feature for potent MDM2 binding.
General Synthesis of a Nutlin-Based PROTAC
The construction of a nutlin-based PROTAC typically involves three key components: the this compound warhead, a bifunctional linker, and an E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN or a hydroxyproline (B1673980) derivative for VHL). Amide bond formation and "click chemistry" are common strategies for conjugating these modules.
Caption: A modular workflow for the synthesis of a nutlin-based PROTAC.
Quantitative Data of Nutlin-Based PROTACs
The efficacy of PROTACs is evaluated by their ability to bind to their targets and induce degradation. Key metrics include binding affinity (Kd or IC50), degradation potency (DC50), and maximal degradation (Dmax).
Table 1: Performance of PROTACs for MDM2 Degradation
| Compound | E3 Ligase Recruited | Target Cell Line | Binding Affinity (IC50, MDM2) | Degradation (DC50) | Dmax | Reference |
| PROTAC 77 | CRBN | RS4;11 | Potent | Potent (Cell Growth IC50 = 3.2 nM) | N/A | [5] |
| MD-224 | CRBN | RS4;11 | Potent | < 1 nM | > 95% | [6][7] |
| WB156 | CRBN | Leukemia Cells | Potent | Induces Degradation | N/A | [5] |
Table 2: Performance of PROTACs Recruiting MDM2 for POI Degradation
| Compound | Protein of Interest (POI) | Target Cell Line | POI Binding Ligand | Degradation (DC50) | Dmax | Reference |
| Compound 15 | Androgen Receptor (AR) | N/A | Bicalutamide analogue | Weak potency | N/A | [6] |
| A1874 | BRD4 | Myeloid Leukemia | JQ1 analogue | Potent | > 90% | [6][7] |
| BTK PROTAC (B1) | Bruton's Tyrosine Kinase (BTK) | N/A | Ibrutinib | Induces Degradation | N/A |
The p53-MDM2 Signaling Pathway and PROTAC Intervention
PROTAC-mediated degradation of MDM2 is a powerful strategy to activate the p53 pathway. By removing the primary negative regulator of p53, these PROTACs cause a significant increase in p53 levels, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Caption: An MDM2-degrading PROTAC blocks p53 ubiquitination, leading to its stabilization.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and evaluation of nutlin-based PROTACs.
Protocol 1: General Synthesis of an Amide-Linked PROTAC[9]
This protocol describes the coupling of this compound to an amine-functionalized linker-E3 ligand piece.
-
Reagents and Materials :
-
This compound (1.0 eq)
-
Amine-Linker-E3 Ligand (1.1 eq)
-
Coupling agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF
-
-
Procedure :
-
Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the Amine-Linker-E3 Ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Protocol 2: Western Blot for Target Protein Degradation[10]
This assay quantifies the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding and Treatment :
-
Seed cells (e.g., RS4;11) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Lysate Preparation :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Immunoblotting :
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-MDM2 or anti-p53) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.
-
Quantify band intensities using software like ImageJ, normalizing the target protein signal to the loading control.
-
Protocol 3: Biochemical and Cellular Assays for PROTAC Evaluation
A suite of assays is necessary to fully characterize a PROTAC's mechanism of action.[8][9][10]
| Assay Type | Purpose | Common Techniques |
| Binary Binding Assays | To measure the affinity of the PROTAC for the target protein and the E3 ligase independently. | TR-FRET, Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) |
| Ternary Complex Formation | To confirm the PROTAC induces a stable complex between the target and the E3 ligase. | TR-FRET, AlphaLISA, Co-Immunoprecipitation (Co-IP), NanoBRET |
| Ubiquitination Assays | To verify that the target protein is ubiquitinated in a PROTAC-dependent manner. | In-vitro ubiquitination assays followed by Western Blot, TR-FRET |
| Cellular Viability Assays | To measure the functional downstream consequence of protein degradation (e.g., anti-proliferative effects). | CellTiter-Glo (CTG), CCK-8, Apoptosis assays (e.g., Caspase-Glo) |
Conclusion
This compound is a validated and highly effective MDM2 ligand for PROTAC development. Its straightforward incorporation into heterobifunctional degraders allows for the creation of potent molecules that can either degrade MDM2 to activate the p53 pathway or recruit MDM2 to degrade other high-value cancer targets. The continued exploration of novel linkers and E3 ligase pairings with this versatile warhead promises to yield next-generation therapeutics for oncology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (MDM2 ligand 2) | E3连接酶配体 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wuxibiology.com [wuxibiology.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
In Vitro Applications of (4R,5S)-Nutlin Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R,5S)-Nutlin carboxylic acid is a potent and specific ligand of the E3 ubiquitin ligase MDM2, the primary negative regulator of the p53 tumor suppressor protein. As a derivative of Nutlin-3, this compound serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This technical guide provides an in-depth overview of the in vitro applications of this compound, focusing on its mechanism of action, experimental protocols, and its utility in the generation of PROTACs.
Mechanism of Action: The p53-MDM2 Axis
Under normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels through its interaction with MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. In many cancers, the p53 pathway is inactivated through overexpression of MDM2, allowing cancer cells to evade apoptosis and proliferate uncontrollably.
This compound, like its parent compound Nutlin-3, acts as a small molecule inhibitor of the p53-MDM2 interaction. By occupying the p53-binding pocket on MDM2, it prevents the ubiquitination and degradation of p53. This leads to the stabilization and accumulation of p53 in the nucleus, where it can activate the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX). This targeted activation of the p53 pathway makes this compound a valuable tool for cancer research and drug development.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the biological activity of the closely related and well-characterized Nutlin-3a provides a strong indication of its potency. It is important to note that the affinity of a PROTAC is influenced by the linker and the ligand for the target protein, in addition to the MDM2 ligand.
Table 1: Representative In Vitro Activity of Nutlin-3a
| Parameter | Value | Cell Line(s) | Assay Type |
| MDM2 Binding Affinity (Ki) | 36 nM | - | Biochemical Assay |
| MDM2 Binding Affinity (Kd) | 35 - 700 nM | - | Biochemical Assay[1] |
| IC50 (Cell Viability) | 10 - 30,000 nM | Various Cancer Cell Lines | MTT/MTS Assay[1] |
Note: The data presented here is for Nutlin-3a and should be considered as a reference. Researchers should experimentally determine the specific activity of this compound and PROTACs derived from it.
Signaling Pathway
The primary signaling pathway influenced by this compound is the p53-MDM2 pathway. The following diagram illustrates the mechanism of action.
Caption: p53-MDM2 Signaling Pathway Inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound and derived PROTACs. These protocols are based on established methods for Nutlin-3a and should be optimized for the specific cell lines and experimental conditions.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound or a derived PROTAC on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SJSA-1 for MDM2 amplification, HCT116 for wild-type p53)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or PROTAC stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot for p53 Pathway Activation
Objective: To assess the effect of this compound or a derived PROTAC on the protein levels of p53 and its downstream target, p21.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
Objective: To determine if this compound or a derived PROTAC disrupts the interaction between p53 and MDM2.
Materials:
-
Cancer cell line with detectable p53-MDM2 interaction
-
Test compound
-
Co-IP lysis buffer
-
Anti-p53 or anti-MDM2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot: anti-p53 and anti-MDM2
Procedure:
-
Treat cells with the test compound as described for the Western blot.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot using antibodies against p53 and MDM2. A decrease in the co-immunoprecipitated protein indicates disruption of the interaction.
PROTAC Experimental Workflow
This compound is a key component for synthesizing PROTACs that target a protein of interest (POI) for degradation by recruiting an E3 ligase.
Caption: PROTAC Synthesis and In Vitro Workflow.
PROTAC Synthesis: The synthesis of a PROTAC involves chemically linking this compound to a ligand for the protein of interest via a suitable linker. The carboxylic acid group on the nutlin molecule provides a convenient handle for chemical conjugation.
In Vitro Testing of PROTACs:
-
Target Degradation: The primary in vitro assay for a PROTAC is to demonstrate the degradation of the target protein. This is typically assessed by Western blot, where a decrease in the level of the POI is observed upon treatment with the PROTAC.
-
Phenotypic Effects: Downstream functional assays, such as cell viability, apoptosis, or cell cycle analysis, are then performed to determine the biological consequences of target protein degradation.
Conclusion
This compound is a valuable chemical tool for researchers in oncology and drug discovery. Its ability to potently and specifically inhibit the p53-MDM2 interaction allows for the targeted activation of the p53 tumor suppressor pathway. Furthermore, its utility as an MDM2 ligand in the synthesis of PROTACs opens up new avenues for therapeutic intervention by inducing the degradation of previously "undruggable" proteins. The experimental protocols and workflows outlined in this guide provide a solid foundation for the in vitro characterization of this compound and the innovative PROTAC molecules derived from it. As with any experimental work, careful optimization and validation are crucial for obtaining reliable and reproducible results.
References
(4R,5S)-Nutlin Carboxylic Acid: A Technical Guide to its Binding Affinity for MDM2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of (4R,5S)-nutlin carboxylic acid to the Murine Double Minute 2 (MDM2) protein. It includes quantitative binding data, detailed experimental methodologies, and visual representations of the relevant signaling pathway and experimental workflows.
Introduction
This compound is a potent, high-affinity ligand for MDM2. It is a derivative of Nutlin-3, a well-characterized inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, this compound effectively disrupts the interaction between these two proteins. This leads to the stabilization and activation of p53, a tumor suppressor protein, which can trigger cell cycle arrest and apoptosis in cancer cells with wild-type p53. Due to its high affinity and available carboxylic acid handle for linker attachment, this compound is a valuable molecule in the development of various chemical biology tools, including Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of MDM2.[1][2][3][4]
Quantitative Binding Affinity Data
The binding affinity of this compound and its parent compound, Nutlin-3a, to MDM2 has been determined using various biophysical techniques. The data presented below summarizes key affinity values, providing a comparative view of these compounds.
| Compound | Assay Type | Affinity Metric | Value | Reference |
| This compound | Not Specified | Kd | 2.3 nM | [5] |
| Nutlin-3a | Not Specified | IC50 | 90 nM | |
| Nutlin-3b | Not Specified | IC50 | 13.6 µM |
MDM2-p53 Signaling Pathway
The interaction between MDM2 and p53 is a critical cellular regulatory mechanism. The following diagram illustrates the core signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of binding affinity for compounds like this compound relies on precise and robust experimental methodologies. The following sections detail the protocols for three commonly employed techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Workflow:
Detailed Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the human MDM2 protein (typically the N-terminal p53-binding domain, e.g., residues 1-118). Ensure high purity (>95%) as determined by SDS-PAGE.
-
Prepare a stock solution of this compound in a suitable buffer (e.g., PBS or Tris buffer, pH 7.4). The final concentration of any organic solvent (like DMSO) should be matched in both the protein and ligand solutions and kept to a minimum (<5%).
-
Dialyze the protein extensively against the same buffer used for the ligand to minimize buffer mismatch effects.
-
Accurately determine the concentrations of both the protein and the ligand using appropriate methods (e.g., UV-Vis spectroscopy for the protein and a calibrated standard curve for the ligand).
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the MDM2 solution (e.g., 10-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the resulting peaks to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the isotherm to a one-site binding model using the instrument's software to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Experimental Workflow:
Detailed Protocol:
-
Immobilization of MDM2:
-
Use a sensor chip (e.g., CM5) and activate the carboxymethylated dextran (B179266) surface with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Inject the purified MDM2 protein (e.g., 20-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units, RU).
-
Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP buffer). The concentration range should span the expected Kd (e.g., 0.1 nM to 100 nM).
-
Inject the different concentrations of the analyte over the immobilized MDM2 surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a blank for double referencing.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) to remove the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference surface signal and the blank injection signal from the sensorgrams.
-
Fit the processed sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to obtain the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger molecule. It is well-suited for high-throughput screening of inhibitors.
Experimental Workflow:
References
Chemical formula and molecular weight of (4R,5S)-nutlin carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (4R,5S)-nutlin carboxylic acid, a potent ligand in targeted protein degradation and cancer research. It covers its chemical properties, mechanism of action, and representative experimental protocols.
Core Compound Properties
This compound is a derivative of Nutlin-3 and serves as a ligand for the E3 ubiquitin ligase MDM2 (Mouse Double Minute 2 homolog).[1][2] Its primary application in contemporary drug discovery is as a component of Proteolysis Targeting Chimeras (PROTACs), where it is linked to a ligand for a target protein, facilitating the degradation of that protein.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₃₂H₃₂Cl₂N₄O₆ | [1] |
| Molecular Weight | 639.53 g/mol | MedChemExpress |
| CAS Number | 2306390-08-7 | [1] |
| Appearance | White to off-white solid | Generic |
| Purity | Typically ≥95% | Generic |
| Storage | -20°C | [1] |
| Primary Target | MDM2 | [1][2] |
Mechanism of Action: p53-MDM2 Pathway
This compound functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis. By binding to the p53-binding pocket of MDM2, Nutlin compounds inhibit this interaction. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate target genes responsible for cell cycle arrest (e.g., p21) and apoptosis.
References
Methodological & Application
Application Notes and Protocols for (4R,5S)-Nutlin Carboxylic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R,5S)-Nutlin carboxylic acid is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1][2] As a derivative of Nutlin-3, it functions by binding to the p53-binding pocket of MDM2, thereby preventing the degradation of p53. This leads to the accumulation and activation of p53, a tumor suppressor protein, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53.[3][4][5] These characteristics make this compound a valuable tool for cancer research and a potential component in the development of novel anti-cancer therapies, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).[1][2]
This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.
Data Presentation
The following tables summarize quantitative data for the closely related compound, Nutlin-3a, which can be used as a reference for designing experiments with this compound.
Table 1: Reported IC50 Values of Nutlin-3a in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| U-2 OS | Osteosarcoma | ~2-10 | 48 |
| U87MG | Glioblastoma | ~10 | 96 |
| NCI-H2052 | Pleural Mesothelioma | <5 | 72 |
| BV-173 | Acute Lymphoblastic Leukemia | ~2-5 | 24-48 |
| NALM-6 | Acute Lymphoblastic Leukemia | ~5 | 48 |
Table 2: Typical Experimental Conditions for Nutlin Compounds in Cell Culture
| Parameter | Recommended Range | Notes |
| Concentration | 0.5 - 20 µM | Optimal concentration is cell line-dependent and should be determined empirically. |
| Incubation Time | 24 - 96 hours | Time-course experiments are recommended to determine the optimal endpoint. |
| Vehicle Control | DMSO | The final concentration of DMSO should be kept consistent across all treatments and typically below 0.1%. |
| Cell Seeding Density | Varies | Should be optimized to ensure cells are in the exponential growth phase during treatment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM). Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis of p53 and MDM2
This protocol allows for the detection of changes in p53 and MDM2 protein levels following treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53 and MDM2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for in vitro evaluation.
References
- 1. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dissolving (4R,5S)-Nutlin Carboxylic Acid: Application Notes and Protocols for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the dissolution of (4R,5S)-nutlin carboxylic acid, a potent ligand of the MDM2 E3 ubiquitin ligase. Adherence to these guidelines is crucial for ensuring the compound's stability, bioavailability, and reproducibility in both in vitro and in vivo experimental settings.
Overview and Mechanism of Action
This compound is a derivative of Nutlin-3 and serves as a critical tool in cancer research and drug development.[1][2] Its primary mechanism of action is the disruption of the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[3][4] Under normal physiological conditions, MDM2 ubiquitinates p53, targeting it for proteasomal degradation and thereby keeping its levels low.[3][5] In the presence of cellular stress, such as DNA damage, this interaction is inhibited, leading to the stabilization and activation of p53.[3][5][6] Activated p53 can then induce cell cycle arrest, apoptosis, or senescence, preventing the proliferation of damaged cells.[6][7] this compound mimics this natural regulatory process by binding to MDM2, releasing p53 and restoring its tumor-suppressive functions.[8] This compound is also widely utilized as an MDM2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1]
Physicochemical and Solubility Data
This compound is a colorless crystalline solid.[8] For optimal experimental outcomes, understanding its solubility in various solvents is paramount. The following table summarizes key solubility data.
| Solvent | Concentration / Ratio | Observations | Primary Use |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (78.18 mM) | Ultrasonic and warming may be required. | In vitro |
| Ethanol | 1:50 | Moderately soluble. | Not recommended |
| Water | - | Sparingly soluble. | Not recommended |
Note: For preparing stock solutions in DMSO, it is critical to use a fresh, unopened bottle of anhydrous DMSO to avoid solubility issues due to water absorption.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, suitable for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of the compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Gentle warming (37°C) in a water bath can also aid dissolution.
-
-
Sterilization: If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[9]
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your desired cell culture medium to achieve the final working concentrations. It is recommended to perform dilutions immediately before use.
-
Important: To avoid precipitation, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%).
-
Preparation of Formulations for In Vivo Experiments
The following are established protocols for preparing this compound for administration in animal models.
Protocol 1: PEG300, Tween-80, and Saline Formulation
-
Prepare a 27.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be ≥ 2.75 mg/mL.[9]
Protocol 2: SBE-β-CD in Saline Formulation
-
Prepare a 27.5 mg/mL stock solution in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline. Mix thoroughly. This will result in a final concentration of ≥ 2.75 mg/mL.[9]
Protocol 3: Corn Oil Formulation
-
Prepare a 27.5 mg/mL stock solution in DMSO.
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil. Mix thoroughly. This will result in a final concentration of ≥ 2.75 mg/mL.[9]
Visualizing the Mechanism of Action and Experimental Workflow
To further aid researchers, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the preparation and use of this compound in cell-based experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MDM2 ligand 2 | Benzene Compounds | Ambeed.com [ambeed.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound;CAS No.:2306390-08-7 [chemshuttle.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of (4R,5S)-Nutlin Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R,5S)-Nutlin carboxylic acid is a derivative of Nutlin-3, a potent and well-characterized inhibitor of the p53-MDM2 interaction. The oncoprotein MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor by targeting it for proteasomal degradation.[1] By binding to the p53-binding pocket of MDM2, this compound disrupts this interaction, leading to the stabilization and activation of p53. This activation of the p53 pathway can induce cell cycle arrest, apoptosis, and senescence in cancer cells that harbor wild-type p53.[1] this compound is also utilized as an MDM2 ligand in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[2][3]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound in relevant cancer cell models.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. Below are template tables that can be populated with experimental results.
Table 1: Cell Viability IC50 Values
| Cell Line | p53 Status | This compound IC50 (µM) | Doxorubicin (B1662922) (Positive Control) IC50 (µM) |
| SJSA-1 (Osteosarcoma) | Wild-Type (amplified MDM2) | Data to be determined | Data to be determined |
| HCT116 (Colon Carcinoma) | Wild-Type | Data to be determined | Data to be determined |
| A549 (Lung Carcinoma) | Wild-Type | Data to be determined | Data to be determined |
| PC-3 (Prostate Carcinoma) | Null | Data to be determined | Data to be determined |
| SW480 (Colon Adenocarcinoma) | Mutant | Data to be determined | Data to be determined |
Table 2: Apoptosis Induction
| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| SJSA-1 | Vehicle Control | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | |
| This compound (2x IC50) | Data to be determined | Data to be determined | |
| HCT116 | Vehicle Control | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | |
| This compound (2x IC50) | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment (Concentration) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| SJSA-1 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | |
| HCT116 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathway and Experimental Workflow Diagrams
Caption: p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for Western Blot analysis of p53 and p21 protein levels.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT116, A549, PC-3, SW480)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and doxorubicin in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as in the highest compound concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Western Blot for p53 and p21 Upregulation
This protocol is for determining the effect of this compound on the protein levels of p53 and its downstream target, p21.
Materials:
-
Cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT116)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT116)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry, distinguishing between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT116)
-
6-well plates
-
This compound
-
Cold 70% Ethanol (B145695)
-
PI Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise for fixation.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and decant the ethanol.
-
Wash the cell pellet with PBS and resuspend in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases.
References
Application of (4R,5S)-Nutlin Carboxylic Acid in Cancer Research: Application Notes and Protocols
(4R,5S)-Nutlin carboxylic acid is a potent and versatile ligand utilized in the development of novel cancer therapeutics. As a derivative of the well-characterized MDM2 inhibitor, Nutlin-3, this compound serves as a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are engineered to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery. In the context of cancer research, this compound acts as a high-affinity anchor to the E3 ubiquitin ligase MDM2, enabling the targeted degradation of oncoproteins.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their cancer research endeavors.
Mechanism of Action: A Dual Approach to Cancer Therapy
PROTACs synthesized with this compound exhibit a dual mechanism of action that enhances their anti-cancer efficacy.[1]
-
Targeted Protein Degradation: The primary function of the this compound moiety is to recruit the MDM2 E3 ligase. When incorporated into a PROTAC, this ligand brings MDM2 into close proximity with a specific protein of interest (POI) targeted by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. This event leads to the selective removal of oncoproteins that drive tumor growth and survival.
-
p53 Tumor Suppressor Stabilization: By binding to MDM2, the nutlin component of the PROTAC competitively inhibits the interaction between MDM2 and the tumor suppressor protein p53.[1] Under normal conditions, MDM2 targets p53 for degradation. The inhibition of this interaction by the this compound-based PROTAC leads to the stabilization and accumulation of p53.[1][2] Elevated p53 levels can then activate downstream pathways that induce cell cycle arrest, apoptosis, and senescence in cancer cells. This synergistic activity of simultaneous oncoprotein degradation and p53 stabilization makes these PROTACs particularly potent anti-cancer agents.[1]
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of PROTACs derived from this compound is typically assessed by measuring their ability to degrade the target protein and inhibit cancer cell growth. Key quantitative parameters include the DC50 (concentration required to degrade 50% of the target protein) and IC50 (concentration required to inhibit 50% of cell viability).
Table 1: In Vitro Activity of BRD4-targeting PROTAC A1874
The PROTAC A1874 is a well-characterized example that utilizes a nutlin-based ligand to recruit MDM2 for the degradation of the bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in various cancers.[3][4][5]
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | HCT116 (Colon Cancer) | 32 nM | [4][5] |
| Dmax (Maximum Degradation) | HCT116 (Colon Cancer) | >98% | [3][4] |
| Effect on Cell Viability | HCT116 (Colon Cancer) | 97% decrease | [3] |
| Effect on Cell Viability | A375 (Melanoma) | 98% decrease | [3] |
| Effect on Cell Viability | Daudi (Burkitt's Lymphoma) | 70% decrease | [3] |
| Effect on Cell Viability | MOLM-13 (Acute Myeloid Leukemia) | 95% decrease | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of PROTACs synthesized using this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of a this compound-based PROTAC on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound-based PROTAC (e.g., A1874)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted PROTAC solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is for quantifying the degradation of a target protein induced by a this compound-based PROTAC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Mandatory Visualizations
Signaling Pathway of a this compound-Based PROTAC
Caption: Mechanism of a this compound-based PROTAC.
Experimental Workflow for Evaluating a this compound-Based PROTAC
References
Application Notes: Inducing Apoptosis with (4R,5S)-Nutlin Carboxylic Acid
Introduction
(4R,5S)-Nutlin carboxylic acid is a potent and specific small-molecule antagonist of the Murine Double Minute 2 (MDM2) protein.[1][2][3] It is a derivative of Nutlin-3, designed with a carboxylic acid group that facilitates conjugation, for example, in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The biological activity stems from its (4R,5S) stereochemistry, which is crucial for high-affinity binding to MDM2.[4] By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest, senescence, and/or apoptosis in cancer cells, particularly those harboring wild-type (WT) p53.[5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study and induce apoptosis in a research setting.
Mechanism of Action
The tumor suppressor p53 is a critical regulator of cellular processes, including DNA repair, cell cycle arrest, and apoptosis.[5] In many cancer types with wild-type p53, its function is suppressed by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation, forming a negative feedback loop.[5][8]
This compound mimics the p53 peptide that binds to MDM2, competitively occupying the p53-binding pocket on the MDM2 protein.[7] This disruption of the p53-MDM2 interaction prevents the degradation of p53.[7] The resulting accumulation and activation of p53 lead to the transcriptional upregulation of its target genes. These include CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and BAX, which trigger the intrinsic mitochondrial apoptosis pathway.[9][10] In some p53-mutant cancers, MDM2 inhibitors can still induce apoptosis, potentially by reactivating the p53-family member p73.[11]
Quantitative Data
The efficacy of MDM2 inhibitors like Nutlin-3a (B1683890) (the parent compound of this compound) varies across different cell lines, largely dependent on their p53 status. The tables below summarize representative data on half-maximal inhibitory concentrations (IC50) and apoptosis induction.
Table 1: IC50 Values of Nutlin-3a in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | ~33 | [11] |
| HCT116 | Colon Cancer | Wild-Type | Not specified, growth inhibition shown | [9] |
| RKO | Colon Cancer | Wild-Type | Not specified, growth inhibition shown | [9] |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | Not specified, growth inhibition shown | [9] |
| U87MG | Glioblastoma | Wild-Type | ~10-20 (after 96h) | [12] |
| T98G | Glioblastoma | Mutant | No significant effect | [12] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Not specified, used at 5-25 µM | [13] |
Table 2: Apoptosis Induction by Nutlin-3a
| Cell Line | Treatment | Duration (hours) | Apoptotic Cells (%) | Assay Method | Citation |
| U87MG | 10 µM Nutlin-3a | 96 | 27% | Annexin V | [12] |
| SJSA-1 | 10 µM Nutlin-3a | 48 | ~35% | TUNEL | [9] |
| CLL Samples | 10 µM Nutlin-3a | 72 | 74.3% ± 2.8% | Annexin V | [14] |
| U87MG | Nutlin-3a ND (10-40 µM) | 24 | Dose-dependent increase | Annexin V/PI | [15] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Cell Culture and Treatment
This initial step is fundamental for all subsequent assays.
-
Materials:
-
Cancer cell line of interest (e.g., U87MG for p53-WT, T98G for p53-mutant).[12]
-
Appropriate cell culture medium (e.g., RPMI 1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Culture plates (e.g., 96-well for viability, 12-well or 6-well for apoptosis and western blot).
-
-
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO. Store at -20°C.
-
Seed cells into plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to attach overnight.
-
The next day, dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0.5 µM to 20 µM).[12] Also, prepare a vehicle control using the same final concentration of DMSO.
-
Replace the old medium with the medium containing the compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours) before proceeding to analysis.[12][14]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[16][17]
-
Materials:
-
Treated cells in a 96-well plate.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).
-
Microplate reader.
-
-
Protocol:
-
Following treatment, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated cells from 12-well or 6-well plates.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Protocol:
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 1-5 µL of PI solution to the cells.[15]
-
Gently vortex and incubate for 15-30 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting for Pathway Analysis
Western blotting is used to detect changes in the protein levels of key players in the p53 pathway.
-
Materials:
-
Treated cells from 6-well plates or larger flasks.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-PUMA, anti-Bax, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
After treatment, wash cells with cold PBS and lyse them using RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C, targeting proteins like p53, MDM2, p21, and PUMA.[9][10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels. An increase in p53, p21, and PUMA levels after treatment would confirm pathway activation.[9][10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]
- 3. This compound (MDM2 ligand 2) | E3连接酶配体 | MCE [medchemexpress.cn]
- 4. This compound;CAS No.:2306390-08-7 [chemshuttle.com]
- 5. mdpi.com [mdpi.com]
- 6. Activation of p53 by nutlin-3a induces apoptosis and cellular senescence in human glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nutlin's two roads toward apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated MDM2 boosts the apoptotic activity of p53-MDM2 binding inhibitors by facilitating MDMX degradation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of nutlin-induced apoptosis in multiple myeloma: Evidence for p53-transcription-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nutlin-3a Nanodisks Induce p53 Stabilization and Apoptosis in a Subset of Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
Application Note: Western Blot Protocol for p53 Activation by (4R,5S)-Nutlin Carboxylic Acid
Abstract
This application note provides a comprehensive protocol for assessing the activation of the p53 tumor suppressor pathway in response to treatment with (4R,5S)-nutlin carboxylic acid, a potent inhibitor of the p53-MDM2 interaction. The primary method detailed is Western blotting, a fundamental technique for detecting changes in protein levels. This document offers a step-by-step methodology, from cell culture and treatment to data analysis, intended for researchers in oncology, cell biology, and drug development.
Introduction
The p53 tumor suppressor protein is a critical regulator of cellular stress responses, inducing cell cycle arrest, apoptosis, or senescence to prevent malignant transformation.[1] In many cancers with wild-type p53, its function is abrogated by overexpression of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, maintaining its levels at a low steady state.[3]
Nutlins are a class of potent and selective small-molecule inhibitors that disrupt the p53-MDM2 interaction.[4][5] By occupying the p53-binding pocket on MDM2, compounds like this compound prevent the degradation of p53.[6][7] This leads to the rapid accumulation and stabilization of p53 protein, subsequent transcriptional activation of its downstream target genes, such as the cyclin-dependent kinase inhibitor CDKN1A (p21) and MDM2 itself (in a negative feedback loop), and ultimately, the restoration of tumor suppressor activity.[8][9]
Western blotting is an ideal and widely used immunoassay to monitor this activation process. It allows for the semi-quantitative detection of the stabilized p53 protein and the increased expression of its downstream targets, p21 and MDM2, providing robust evidence of on-target drug activity.[8][10]
Principle of the Method
This protocol describes the treatment of a cancer cell line expressing wild-type p53 with this compound. Following treatment, total protein is extracted from the cells, separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a membrane. The membrane is then probed with specific primary antibodies against p53, p21, and MDM2, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across lanes for accurate quantification.
Signaling Pathway and Experimental Workflow
References
- 1. Activation of lung p53 by Nutlin-3a prevents and reverses experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p53 Monoclonal Antibody (PAb 1801) (MA5-11296) [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Acquisition of p53 mutations in response to the non-genotoxic p53 activator Nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with (4R,5S)-Nutlin Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4R,5S)-Nutlin carboxylic acid is a potent and selective inhibitor of the MDM2-p53 interaction.[1] In many human tumors, the tumor suppressor protein p53 is wild-type but its function is abrogated by the overexpressed E3 ubiquitin ligase, MDM2, which targets p53 for proteasomal degradation.[2] this compound, a derivative of nutlin-3 (B1677040), occupies the p53-binding pocket on MDM2, thereby preventing the degradation of p53.[3] This leads to the stabilization and activation of p53, which in turn transcriptionally activates target genes involved in cell cycle arrest and apoptosis, such as p21.[4][5][6] The induction of p21, a cyclin-dependent kinase inhibitor, leads to a halt in cell cycle progression, primarily at the G1/S and G2/M checkpoints.[5] This application note provides a detailed protocol for inducing and analyzing cell cycle arrest mediated by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: The p53-MDM2 Signaling Pathway
The following diagram illustrates the mechanism by which this compound activates the p53 pathway, leading to cell cycle arrest.
Caption: p53-MDM2 signaling pathway and nutlin inhibition.
Data Presentation: Cell Cycle Arrest Induced by Nutlin Analogs
The following tables summarize the quantitative effects of nutlin compounds on the cell cycle distribution in various cancer cell lines, as determined by flow cytometry. While specific data for this compound is limited in publicly available literature, the data for the closely related compound, nutlin-3 or nutlin-3a, is presented here as a representative model of its biological activity.
Table 1: Effect of Nutlin-3 on Cell Cycle Distribution in Rhabdomyosarcoma (RMS) Cell Lines with Wild-Type p53.
| Cell Line | Treatment (24h) | % G0/G1 | % S | % G2/M |
| RMS-YM | DMSO (Control) | 55.2 | 30.1 | 14.7 |
| Nutlin-3 (4 µM) | 75.3 | 15.2 | 9.5 | |
| Nutlin-3 (10 µM) | 80.1 | 9.8 | 10.1 | |
| Rh18 | DMSO (Control) | 60.5 | 25.3 | 14.2 |
| Nutlin-3 (4 µM) | 78.9 | 10.7 | 10.4 | |
| Nutlin-3 (10 µM) | 82.3 | 6.5 | 11.2 |
Data adapted from a study on rhabdomyosarcoma cells.[5][7]
Table 2: Effect of Nutlin-3a on Cell Cycle Distribution in various cancer cell lines.
| Cell Line | Treatment (48h) | % G1 | % S | % G2/M |
| U87MG (Glioblastoma) | DMSO (Control) | 58.0 | 28.0 | 14.0 |
| Nutlin-3a (10 µM) | 75.0 | 10.0 | 15.0 | |
| A549 (Lung Carcinoma) | DMSO (Control) | 52.1 | 29.8 | 18.1 |
| Nutlin-3a (10 µM) | 70.2 | 12.5 | 17.3 |
Data compiled from studies on glioblastoma and lung cancer cells.[3][8]
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Materials
-
This compound
-
Cell line of interest (e.g., with wild-type p53)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol
1. Cell Culture and Treatment a. Culture cells in appropriate medium until they reach approximately 60-70% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat the cells with the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle control (DMSO) at the same final concentration. d. Incubate the cells for the desired time period (e.g., 24-48 hours).
2. Cell Harvesting a. Aspirate the culture medium. b. Wash the cells once with PBS. c. Add trypsin-EDTA to detach the cells. d. Once cells have detached, add complete medium to inactivate the trypsin. e. Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes. f. Discard the supernatant.
3. Fixation a. Resuspend the cell pellet in 500 µL of cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. c. Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
4. Staining a. Centrifuge the fixed cells at 800 x g for 5 minutes. b. Carefully discard the ethanol supernatant. c. Wash the cell pellet with 5 mL of PBS and centrifuge again. d. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. e. Incubate at room temperature for 15-30 minutes in the dark.
5. Flow Cytometry Acquisition a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer. c. Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red). d. Acquire at least 10,000 events per sample. e. Use a low flow rate to improve data quality.
6. Data Analysis a. Gate on the main cell population to exclude debris and aggregates using a forward scatter (FSC) vs. side scatter (SSC) plot. b. Use a pulse-width vs. pulse-area plot of the PI signal to exclude doublets. c. Generate a histogram of the PI fluorescence intensity. d. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively utilize this compound to induce cell cycle arrest and analyze its effects using flow cytometry. The inhibition of the MDM2-p53 interaction by this compound offers a promising non-genotoxic approach for cancer therapy by reactivating the p53 tumor suppressor pathway. The detailed methodologies and representative data will aid in the design and execution of experiments aimed at investigating the cellular responses to p53 activation.
References
- 1. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Restoration of p53 pathway by nutlin-3 induces cell cycle arrest and apoptosis in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xenograft Models for Testing Antitumor Activity of (4R,5S)-Nutlin Carboxylic Acid and Related MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. In many cancers with wild-type p53, its function is inhibited by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Small-molecule inhibitors that disrupt the MDM2-p53 interaction, such as nutlins, can stabilize and activate p53, leading to tumor cell death. (4R,5S)-Nutlin carboxylic acid is a derivative of the potent MDM2 inhibitor Nutlin-3 (B1677040) and serves as a ligand for MDM2[1][2][3]. While it is often utilized in the development of PROTACs (Proteolysis Targeting Chimeras), its core structure's ability to inhibit the MDM2-p53 interaction makes it and its parent compounds relevant for direct antitumor activity studies. These application notes provide a framework for using xenograft models to test the in vivo efficacy of this compound and other nutlin-class MDM2 inhibitors. The protocols are based on established methodologies for evaluating MDM2 antagonists in various cancer models.
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound and related compounds are designed to fit into the p53-binding pocket of MDM2, preventing the interaction between these two proteins[4][5][6]. This inhibition leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., PUMA, BAX)[5][7][8]. Consequently, tumor cells with wild-type p53 undergo growth arrest or programmed cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Molecular mechanisms of nutlin-induced apoptosis in multiple myeloma: Evidence for p53-transcription-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Solubility issues with (4R,5S)-nutlin carboxylic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4R,5S)-nutlin carboxylic acid. The information is designed to address common solubility issues encountered during experiments.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address potential problems.
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
A1: this compound is known to be sparingly soluble in water and aqueous buffers at neutral pH.[1] Direct dissolution in aqueous solutions is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent. A stock solution of up to 50 mg/mL in DMSO can be prepared, though this may require warming and sonication to fully dissolve.
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mg/mL).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, gentle warming (e.g., 37°C) and sonication can be applied.
-
Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual decrease in the organic solvent concentration can help maintain solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally ≤ 0.5% v/v) to minimize solvent-induced artifacts in your biological system. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Pre-warming Medium: Pre-warming your cell culture medium or buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.
Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?
A3: Yes, adjusting the pH can significantly impact the solubility of carboxylic acids. As a general principle, the solubility of a carboxylic acid will increase as the pH of the solution becomes more basic (higher pH). This is because the carboxylic acid group (-COOH) will be deprotonated to its more soluble carboxylate form (-COO⁻).
-
Caution: Before adjusting the pH, consider the compatibility of your experimental system (e.g., cells, proteins) with the new pH value.
Q4: I am observing a precipitate in my cell culture media after a few hours of incubation with this compound. What could be the cause?
A4: Delayed precipitation can occur for several reasons:
-
Supersaturation: The initial working solution may have been supersaturated, and the compound is slowly coming out of solution over time.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins or salts, can sometimes interact with the compound and reduce its solubility.
-
Temperature Changes: Fluctuations in temperature can affect solubility.
-
Troubleshooting Steps:
-
Try preparing the working solution at a slightly lower final concentration.
-
Visually inspect the media under a microscope for any signs of precipitation before treating your cells.
-
Consider preparing the final working solution immediately before use rather than storing it.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is sparingly soluble in water and moderately soluble in ethanol.[1] It is readily soluble in organic solvents like DMSO.
Q2: What are the recommended storage conditions for this compound?
A2: The solid compound should be stored in a tightly sealed container at 4°C to prevent racemization.[1] Stock solutions in DMSO should be stored at -20°C for short-term use and -80°C for long-term storage. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
A3: this compound is a derivative of Nutlin-3 and acts as a potent inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, it prevents the degradation of the p53 tumor suppressor protein, leading to the reactivation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q4: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A4: Yes, for in vivo applications, co-solvent systems and other formulation strategies are often employed. One documented formulation with a solubility of ≥ 2.75 mg/mL consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Other formulations include the use of 10% DMSO with 90% (20% SBE-β-CD in saline) or 10% DMSO with 90% corn oil.
Quantitative Solubility Data
| Solvent/System | Solubility | Molar Concentration (approx.) | Notes |
| Water | Sparingly soluble[1] | Not specified | |
| Ethanol | Moderately soluble (1:50)[1] | Not specified | |
| DMSO | 50 mg/mL | 78.18 mM | May require warming and sonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.75 mg/mL | ≥ 4.30 mM | For in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.75 mg/mL | ≥ 4.30 mM | For in vivo use. |
| 10% DMSO, 90% corn oil | ≥ 2.75 mg/mL | ≥ 4.30 mM | For in vivo use. |
Note: The molecular weight of the specific this compound derivative can vary. The molar concentrations are calculated based on a molecular weight of 639.53 g/mol as provided in one of the sources for a related compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)).
-
Weighing: Accurately weigh the calculated amount of the compound and place it in a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Objective: To prepare a final working solution of this compound in cell culture medium from a DMSO stock solution.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (optional but recommended): To minimize precipitation, perform an intermediate dilution of the stock in cell culture medium or DMSO. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate stock.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM final solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Mixing: Gently mix the final working solution by pipetting up and down or inverting the tube. Avoid vigorous vortexing which can cause foaming of the medium.
-
Immediate Use: Use the freshly prepared working solution for your experiment immediately to minimize the risk of precipitation.
Visualizations
References
Technical Support Center: Optimizing (4R,5S)-Nutlin Carboxylic Acid Concentration for Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (4R,5S)-Nutlin Carboxylic Acid in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the MDM2-p53 protein-protein interaction. In many cancer cells with wild-type p53, the p53 tumor suppressor protein is kept inactive by binding to MDM2, which also promotes its degradation. This compound binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, resulting in the transcriptional activation of p53 target genes. Ultimately, this can induce cell cycle arrest, apoptosis (programmed cell death), or senescence in cancer cells.
Q2: What is the difference between this compound and Nutlin-3a?
This compound is a derivative of Nutlin-3. Both are potent inhibitors of the MDM2-p53 interaction. The (4R,5S) isomer of nutlin carboxylic acid has been reported to exhibit significantly higher activity compared to other diastereomers[1]. While they share the same core mechanism, there may be subtle differences in their potency, solubility, and pharmacokinetic properties. Much of the published literature uses Nutlin-3a, which can often serve as a good proxy for the expected effects of this compound.
Q3: How do I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is sparingly soluble in water but moderately soluble in ethanol[1]. It is recommended to store the stock solution at -20°C. When preparing working concentrations, dilute the stock solution in your cell culture medium. Be aware that repeated freeze-thaw cycles of the stock solution should be avoided.
Q4: What is a typical starting concentration range for my experiments?
The optimal concentration of this compound is highly cell-line dependent. For initial experiments, a dose-response study is recommended. A common starting range for Nutlin compounds is between 1 µM and 20 µM. Some studies have used concentrations up to 50 µM or higher[2]. The IC50 values (the concentration that inhibits 50% of cell growth) can vary significantly between different cell lines.
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in cell viability after treatment.
-
Question: Is your cell line wild-type for p53?
-
Answer: The primary mechanism of action of this compound is dependent on the presence of functional, wild-type p53. Cell lines with mutated or null p53 will likely be resistant to its effects. Confirm the p53 status of your cell line.
-
-
Question: Is the concentration of this compound optimal?
-
Answer: The sensitivity of cell lines to this compound can vary greatly. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line.
-
-
Question: Is the treatment duration sufficient?
-
Answer: The effects of this compound on cell viability may take time to manifest. Consider increasing the incubation time (e.g., 24h, 48h, 72h).
-
-
Question: Are there issues with the compound's stability or solubility?
-
Answer: Ensure that your stock solution is properly stored and that the compound is completely dissolved in the cell culture medium. Precipitates can lead to inaccurate concentrations.
-
Issue 2: I am not seeing an increase in p53 or its downstream targets (MDM2, p21) in my Western blot.
-
Question: Is the antibody for p53, MDM2, or p21 working correctly?
-
Answer: Include a positive control in your Western blot experiment. For example, you can use a cell line known to respond to Nutlin treatment or treat cells with a DNA damaging agent to induce p53.
-
-
Question: Is the timing of protein extraction optimal?
-
Answer: The induction of p53 and its target genes is a time-dependent process. Perform a time-course experiment (e.g., 4h, 8h, 12h, 24h) to determine the peak expression levels of these proteins after treatment.
-
-
Question: Is the protein extraction and Western blot protocol optimized?
-
Answer: Ensure that your lysis buffer is effective and that you are loading a sufficient amount of protein. Refer to the detailed Western blot protocol below.
-
Issue 3: I am observing high background apoptosis in my control (DMSO-treated) cells.
-
Question: Is the DMSO concentration too high?
-
Answer: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%).
-
-
Question: Are the cells healthy and in the logarithmic growth phase before treatment?
-
Answer: Seeding cells at an appropriate density and ensuring they are healthy before starting the experiment is crucial. Over-confluent or stressed cells may undergo apoptosis spontaneously.
-
-
Question: Is the cell handling during the apoptosis assay gentle enough?
-
Answer: Rough handling of cells during harvesting and staining for apoptosis assays can cause mechanical damage and lead to false-positive results.
-
Data Presentation
Table 1: Reported IC50 Values of Nutlin-3a in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| HCT-116 | Colon Carcinoma | Wild-Type | ~5 |
| U-2 OS | Osteosarcoma | Wild-Type | ~2-10 |
| A549 | Lung Carcinoma | Wild-Type | ~10-20 |
| MCF-7 | Breast Cancer | Wild-Type | ~5-15 |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | ~0.1-1 |
| PC-3 | Prostate Cancer | Null | > 50 |
| SAOS-2 | Osteosarcoma | Null | > 50 |
Note: This table provides approximate IC50 values for Nutlin-3a, a close analog of this compound. The actual IC50 for this compound may vary and should be determined experimentally for each cell line.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow the cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24h, 48h, 72h) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
3. Western Blot for p53, MDM2, and p21
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: MDM2-p53 signaling pathway and the effect of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Off-target effects of (4R,5S)-nutlin carboxylic acid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4R,5S)-nutlin carboxylic acid. The information provided is intended to help users identify and understand potential off-target effects in their experiments.
This compound is a derivative of Nutlin-3 and is primarily utilized as a ligand for the E3 ubiquitin ligase MDM2 in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] While its on-target activity is well-defined, it is crucial to consider potential off-target effects that may arise from its structural similarity to Nutlin-3.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: The primary on-target effect of this compound is the inhibition of the MDM2-p53 interaction.[1][2] As a Nutlin-3 analog, it is designed to bind to the p53-binding pocket of MDM2. However, studies on Nutlin-3 suggest potential off-target effects, including the induction of a DNA Damage Response (DDR) independent of p53 and MDM2. This may involve the activation of kinases such as ATM and CHK2 and the phosphorylation of proteins like H2AX. It is important to note that while these effects are documented for Nutlin-3, they require specific investigation for the this compound derivative.
Q2: My experimental results are inconsistent with the expected p53-dependent outcomes. Could this be due to off-target effects?
A2: Yes, inconsistencies could be attributed to off-target activities. Nutlin-3 has been observed to induce cell cycle arrest and apoptosis in p53-deficient cells at higher concentrations.[3][4] If you observe cellular effects in a p53-null or mutant cell line, it is prudent to investigate potential off-target interactions.
Q3: What are the first steps to investigate potential off-target effects of this compound in my experimental system?
A3: A good starting point is to perform control experiments in cell lines with varying p53 and MDM2 statuses (e.g., wild-type, p53-null, MDM2-knockdown). If the observed phenotype persists in the absence of p53 or MDM2, it strongly suggests an off-target mechanism. Further investigation using techniques like kinase profiling or proteomic analysis can help identify specific off-target proteins.
Q4: Are there any known off-target proteins for Nutlin-3 that I should be aware of?
A4: While comprehensive off-target profiling data for Nutlin-3 and its derivatives is not extensively published in the form of large screening panels, studies have pointed towards components of the DNA Damage Response (DDR) pathway as being affected independently of MDM2. It is recommended to perform unbiased screening to identify potential off-targets in your specific experimental context.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes in p53-Deficient Cells
| Symptom | Possible Cause | Suggested Action |
| Decreased cell viability or apoptosis is observed in p53-null or mutant cell lines upon treatment with this compound. | Off-target cytotoxicity. | 1. Confirm p53 status: Verify the p53 status of your cell line using Western blot or sequencing. 2. Dose-response analysis: Perform a dose-response curve to determine if the effect is concentration-dependent. Off-target effects of nutlins have been reported to occur at higher concentrations.[3][4] 3. Investigate DDR pathway: Analyze the activation of key DDR proteins (e.g., phospho-ATM, phospho-CHK2, γH2AX) via Western blot. 4. Broad-spectrum kinase inhibitor screen: Use a kinase inhibitor panel to identify potential off-target kinases. |
Issue 2: Inconsistent Results in MDM2 Knockdown/Knockout Models
| Symptom | Possible Cause | Suggested Action |
| A cellular phenotype is still observed after treatment with this compound in cells where MDM2 has been knocked down or knocked out. | MDM2-independent off-target effect. | 1. Validate MDM2 knockdown/knockout: Confirm the absence of MDM2 protein by Western blot. 2. Perform Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm the lack of engagement with any residual MDM2 and to identify other potential binding partners. 3. Quantitative Proteomics: Employ techniques like SILAC or TMT-based proteomics to identify proteins and pathways that are differentially regulated upon treatment in the MDM2-deficient background. |
Quantitative Data Summary
Specific quantitative data for the off-target effects of this compound is limited in publicly available literature. The following table summarizes the known on-target activity of its parent compound, Nutlin-3, to provide a reference point for its expected potency. Researchers are encouraged to generate similar data for potential off-targets of this compound in their systems.
Table 1: On-Target Activity of Nutlin-3
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Nutlin-3a | MDM2-p53 Interaction | Biochemical Assay | IC50: ~90 nM | (Vassilev et al., 2004) |
| Nutlin-3 | MDM2 | Cell-based Assay | IC50: 17.68 ± 4.52 µM (A549 cells) | [4] |
Note: The cellular IC50 can vary significantly depending on the cell line and experimental conditions.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound engages with its intended target (MDM2) or potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 1-4 hours.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles or sonication.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of interest (e.g., MDM2 or a suspected off-target) by Western blot or ELISA. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Protocol 2: Quantitative Proteomic Analysis for Off-Target Identification
Objective: To identify global changes in protein expression and thermal stability upon treatment with this compound, revealing potential off-targets.
Methodology:
-
Cell Culture and Treatment: Grow cells in SILAC (Stable Isotope Labeling with Amino acids in Cell culture) media or prepare for label-free or TMT (Tandem Mass Tag) quantification. Treat cells with this compound or vehicle.
-
CETSA-MS Sample Preparation: Perform the initial steps of the CETSA protocol (treatment and heating).
-
Protein Digestion: Collect the soluble fractions and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
Mass Spectrometry: Analyze the peptide mixtures using high-resolution mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across different temperature points and treatment conditions. A shift in the thermal stability of a protein in the presence of the compound suggests a direct or indirect interaction.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nutlin-3a, an MDM2 antagonist and p53 activator, helps to preserve the replicative potential of cancer cells treated with a genotoxic dose of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC Design [protocols.io]
Preventing degradation of (4R,5S)-nutlin carboxylic acid in solution
Welcome to the technical support center for (4R,5S)-Nutlin Carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in solution to ensure experimental reproducibility and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution critical?
A1: this compound is a derivative of Nutlin-3 and functions as a potent ligand for the Mouse Double Minute 2 homolog (MDM2) E3 ubiquitin ligase.[1][2][3] It is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[3][4] The stability of the compound in solution is paramount because any degradation can lead to a loss of biological activity, resulting in inaccurate and unreliable experimental outcomes, such as reduced inhibition of the MDM2-p53 interaction.[5]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[3][6] DMSO is commonly used to prepare high-concentration stock solutions.[3] It is sparingly soluble in aqueous buffers.[6] For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer of choice.[6]
Q3: How should I prepare stock solutions to ensure stability?
A3: To prepare a stable stock solution, dissolve the crystalline solid in fresh, anhydrous DMSO to your desired concentration (e.g., 50 mg/mL).[3] Using hygroscopic (water-absorbent) DMSO can significantly reduce the solubility of the compound.[3] Gentle warming and sonication can be used to aid dissolution.[3][7] Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
Q4: What are the optimal storage conditions for the solid compound and its stock solutions?
A4: Proper storage is crucial for preventing degradation. The solid powder should be stored at -20°C, where it can be stable for up to three years.[3][7] For long-term storage of the powder, using a desiccant and protecting the compound from light is also recommended.[8] Stock solutions in an organic solvent like DMSO should be stored at -80°C for long-term stability (up to two years) or at -20°C for shorter periods (up to one year).[3]
Q5: Can I store this compound in aqueous solutions or cell culture media?
A5: It is not recommended to store this compound in aqueous solutions for more than one day.[6] The compound has low solubility and stability in aqueous media.[8] For cell-based assays, working solutions should be prepared by diluting the stock solution into the culture medium immediately before use to minimize degradation and ensure consistent biological activity.[8]
Q6: What are the potential chemical degradation pathways for this compound?
A6: While specific degradation pathways for this compound are not extensively detailed, related compounds with carboxylic acid groups can be susceptible to decomposition in aqueous environments.[9] General degradation mechanisms for carboxylic acids can include decarboxylation, which can be influenced by pH and temperature.[10] Additionally, for chiral molecules like this, racemization (conversion to other stereoisomers) can be a concern, which may be minimized by storing at 4°C in tightly sealed containers.[11]
Data Summary
Table 1: Solubility of this compound and Related Nutlins
| Solvent/Formulation | Compound | Solubility | Reference |
| DMSO | This compound | 50 mg/mL (78.18 mM) | [3] |
| DMSO | (±)-Nutlin-3 | ≤ 85 mM | [8] |
| DMSO | Nutlin-3 | 55 mg/mL (94.58 mM) | [7] |
| Ethanol | (±)-Nutlin-3 | ≤ 85 mM | [8] |
| Ethanol | (+)-Nutlin-3 | ~20 mg/mL | [6] |
| 10% DMSO + 90% Corn Oil | Nutlin Carboxylic Acid | ≥ 2.75 mg/mL (4.30 mM) | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | Nutlin-3 | 2 mg/mL (3.44 mM) | [7] |
Table 2: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Reference |
| Powder | N/A | -20°C | 3 years | [3][7] |
| Powder | N/A | 4°C | 2 years | [3] |
| Stock Solution | DMSO | -80°C | 2 years | [3] |
| Stock Solution | DMSO | -20°C | 1 year | [3] |
| Aqueous Solution | Aqueous Buffer/Media | N/A | Not recommended (> 1 day) | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Using aseptic techniques, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 1.5636 mL of DMSO to 10 mg of compound).[3]
-
Tightly cap the vial and vortex thoroughly. If necessary, use a sonicating bath or gentle warming to ensure the compound is completely dissolved and the solution is clear.[3][7]
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Assays
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Pipette the calculated volume of the DMSO stock solution directly into the pre-warmed medium. Immediately mix well by pipetting or gentle vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
-
Use the freshly prepared working solution immediately for your experiment.[8]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for this compound solution instability.
Caption: The p53-MDM2 signaling pathway and the inhibitory mechanism of Nutlin compounds.
References
- 1. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Nutlin-3 | MDM2 antagonist | activates p53 | antitumor | TargetMol [targetmol.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound;CAS No.:2306390-08-7 [chemshuttle.com]
Technical Support Center: Troubleshooting Resistance to (4R,5S)-Nutlin Carboxylic Acid in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to (4R,5S)-nutlin carboxylic acid and other MDM2-p53 interaction inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, the MDM2 protein binds to p53, targeting it for degradation and thereby suppressing its tumor-suppressive functions. This compound mimics key p53 residues, binding to the p53-binding pocket of MDM2. This disruption prevents the degradation of p53, leading to its accumulation, activation of downstream pathways, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What are the primary mechanisms of resistance to this compound?
A2: Resistance to MDM2 inhibitors like this compound can be either intrinsic or acquired. The most common mechanisms include:
-
TP53 Gene Mutations: Mutations in the TP53 gene are a primary cause of resistance. These mutations can prevent the p53 protein from functioning correctly, rendering MDM2 inhibitors ineffective as there is no functional p53 to stabilize.[2][3][4]
-
MDM2 Amplification or Overexpression: Increased levels of the MDM2 protein can require higher concentrations of the inhibitor to achieve a therapeutic effect. While initially a marker for sensitivity, very high levels can contribute to resistance.[5]
-
Overexpression of MDM4 (MDMX): MDM4 is a homolog of MDM2 that also binds to and inhibits p53. Overexpression of MDM4 can sequester p53, making it unavailable for activation even when MDM2 is inhibited.
-
Alterations in Downstream p53 Signaling: Defects in the apoptotic machinery downstream of p53 can prevent the execution of cell death, even if p53 is successfully activated.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6]
-
Activation of Negative Regulators: Increased activity of molecules like the phosphatase WIP1 (PPM1D) can dephosphorylate and inactivate p53, counteracting the effects of MDM2 inhibition.
Q3: My cells are not responding to this compound. What are the first troubleshooting steps?
A3: If you observe a lack of response, consider the following initial steps:
-
Verify Cell Line TP53 Status: Confirm that your cell line has a wild-type TP53 gene. Cell lines with mutant or null TP53 are expected to be resistant.[5]
-
Confirm Drug Activity: Ensure the compound is properly stored and handled to maintain its activity. Test the compound on a known sensitive cell line (e.g., SJSA-1) as a positive control.
-
Optimize Drug Concentration and Treatment Duration: Perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line. Cellular responses can be time and dose-dependent.[1]
-
Check for Contamination: Mycoplasma or other microbial contamination can alter cellular physiology and drug response.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability After Treatment
Possible Cause 1: Pre-existing or Acquired TP53 Mutation
-
Troubleshooting Steps:
-
Sequence the TP53 gene: Isolate genomic DNA from your cell population and sequence the entire coding region of the TP53 gene to identify any potential mutations.
-
Perform a Functional p53 Assay: Treat cells with a DNA damaging agent (e.g., doxorubicin) and assess the induction of p53 target genes like CDKN1A (p21) by qPCR or Western blot. A lack of induction suggests a non-functional p53 pathway.
-
Possible Cause 2: High Levels of MDM2 or MDM4
-
Troubleshooting Steps:
-
Assess MDM2/MDM4 Protein Levels: Perform a Western blot to compare the expression levels of MDM2 and MDM4 in your cell line to a known sensitive cell line.
-
Analyze Gene Copy Number: Use quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to determine if the MDM2 or MDM4 gene is amplified in your cells.
-
Possible Cause 3: Increased Drug Efflux
-
Troubleshooting Steps:
-
Profile ABC Transporter Expression: Use qPCR or Western blot to measure the expression of common drug efflux pumps like ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP).[7][8]
-
Use an Efflux Pump Inhibitor: Co-treat your cells with this compound and a known inhibitor of the overexpressed ABC transporter (e.g., verapamil (B1683045) for ABCB1) to see if sensitivity is restored.
-
Issue 2: p53 is Stabilized, but Cells Do Not Undergo Apoptosis
Possible Cause 1: Defective Apoptotic Pathway
-
Troubleshooting Steps:
-
Assess Apoptotic Machinery: Check the expression levels of key apoptotic proteins like Bax, Bak, and caspases by Western blot.
-
Induce Apoptosis with a Different Stimulus: Treat cells with a p53-independent apoptosis inducer (e.g., staurosporine) to confirm that the downstream apoptotic pathway is functional.
-
Possible Cause 2: Upregulation of p53-Induced Negative Regulators
-
Troubleshooting Steps:
-
Measure WIP1 (PPM1D) Expression: Use qPCR or Western blot to determine if WIP1 expression is elevated in your cells.
-
Inhibit WIP1: Co-treat cells with this compound and a WIP1 inhibitor to see if this enhances the apoptotic response.
-
Quantitative Data Summary
Table 1: Comparison of Nutlin IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | Nutlin-3a IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | Wild-Type | Normal | 28.03 ± 6.66 | [9] |
| HCT116 | Colon Carcinoma | Null | Normal | 30.59 ± 4.86 | [9] |
| OSA | Osteosarcoma | Wild-Type | Amplified | ~10 | [5] |
| T778 | Liposarcoma | Wild-Type | Amplified | ~10 | [5] |
| U2OS | Osteosarcoma | Wild-Type | Normal | ~20 | [5] |
| SaOS-2 | Osteosarcoma | Null | Normal | > 50 (Resistant) | [5] |
| RMS13 | Rhabdomyosarcoma | Mutant | Normal | > 50 (Resistant) | [5] |
| MDA-MB-231 | Breast Cancer | Mutant | Normal | 2.00 ± 0.63 (Idasanutlin) | [9] |
| MDA-MB-468 | Breast Cancer | Mutant | Normal | 2.43 ± 0.24 (Idasanutlin) | [9] |
Table 2: Impact of ABC Transporter Overexpression on Drug Resistance and Reversal by Nutlin-3a
| Cell Line | Transporter Overexpressed | Drug | IC50 (µM) without Nutlin-3a | IC50 (µM) with 20 µM Nutlin-3a | Fold-Change in IC50 | Reference |
| Saos-2-BCRP | ABCG2 (BCRP) | Mitoxantrone | 165.8 ± 21.9 | 7.6 ± 0.5 | 21.8 | [6] |
| Saos-2-BCRP | ABCG2 (BCRP) | Mitoxantrone | 165.8 ± 21.9 | 1.0 ± 0.07 (with 50 µM Nutlin-3a) | 165.8 | [6] |
Experimental Protocols
Cell Viability Assessment: CellTiter-Glo® Luminescent Assay
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protein Expression Analysis: Western Blot for p53 and MDM2
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and MDM2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
p53-MDM2 Interaction Analysis: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse treated cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against MDM2 (or p53) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution: Elute the proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against p53 (or MDM2) to detect the co-precipitated protein.
Visualizations
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: Overview of the primary mechanisms of resistance to this compound.
References
- 1. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquisition of p53 mutations in response to the non-genotoxic p53 activator Nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving the Bioavailability of (4R,5S)-Nutlin Carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the oral bioavailability of (4R,5S)-nutlin carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges for oral delivery?
A1: this compound is a derivative of Nutlin-3 and acts as a potent ligand for the MDM2 protein.[1][2][3] By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, it can reactivate p53's functions, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4] A primary challenge for its oral delivery is its sparingly soluble nature in water, which can significantly limit its dissolution in the gastrointestinal tract and, consequently, its oral bioavailability.[4]
Q2: Why is improving the oral bioavailability of this compound important?
A2: Enhancing the oral bioavailability of this compound is crucial for its development as a potential therapeutic agent. Poor oral bioavailability can lead to low and variable drug exposure, potentially reducing therapeutic efficacy and requiring higher doses, which could increase the risk of side effects. For compounds like this compound, which is also used as a component in Proteolysis Targeting Chimeras (PROTACs), improving the oral absorption of the parent molecule is a critical step in developing orally administered PROTAC-based therapies.[5][6][7][8][9]
Q3: What are the main strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: The main strategies focus on enhancing the solubility and/or permeability of the compound. These can be broadly categorized as:
-
Formulation-based approaches: These include particle size reduction (micronization or nanosizing), the use of lipid-based formulations like solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS), and the creation of amorphous solid dispersions.
-
Medicinal chemistry approaches: This primarily involves the design of prodrugs, which are modified versions of the active molecule that have improved physicochemical properties (e.g., better solubility or permeability) and are converted into the active drug within the body.[10][11][12][13][14][15]
Q4: How does the acidic nature of this compound affect its oral absorption?
A4: The presence of a carboxylic acid group means the compound's ionization state is pH-dependent. In the acidic environment of the stomach, a larger fraction of the compound will be in its non-ionized, more lipophilic form, which can favor absorption. However, its low intrinsic solubility remains a challenge. In the more neutral to slightly alkaline pH of the small intestine, the carboxylic acid will be ionized, increasing its solubility but potentially decreasing its permeability across the intestinal membrane.[16] Formulation strategies often aim to create a microenvironment that optimizes this balance to enhance overall absorption.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor Aqueous Solubility | Enhance the dissolution rate by increasing the surface area of the drug particles. | Protocol 1: Preparation of a Nanosuspension by Wet Milling |
| Improve solubility and dissolution by formulating the compound in a lipid-based system. | Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) | |
| Low Intestinal Permeability | Assess the compound's ability to cross the intestinal epithelium in vitro. | Protocol 3: In Vitro Caco-2 Permeability Assay |
| Design a more lipophilic prodrug to improve passive diffusion across the intestinal membrane. | Protocol 4: Ester Prodrug Synthesis and Evaluation | |
| High First-Pass Metabolism | Determine the metabolic stability of the compound in liver microsomes. | Standard in vitro liver microsomal stability assay. |
| Co-administer with a known inhibitor of relevant metabolizing enzymes in preclinical studies to confirm the extent of first-pass metabolism. | In vivo pharmacokinetic study with and without a metabolic inhibitor. |
Issue 2: Difficulty in Formulating a Stable and Homogeneous Dosing Solution
| Possible Cause | Troubleshooting Strategy | Considerations |
| Compound Precipitation in Aqueous Vehicles | Use co-solvents such as DMSO, PEG300, or ethanol (B145695) to increase solubility. | Ensure the final concentration of the co-solvent is well-tolerated by the animal model. High concentrations of some organic solvents can cause gastrointestinal irritation. |
| Prepare a suspension using a suitable vehicle and suspending agents (e.g., 0.5% methylcellulose). | Ensure the particle size of the suspension is uniform and that it is adequately agitated before each dose to ensure dose accuracy. | |
| Chemical Instability at Certain pHs | Determine the pH-stability profile of the compound. | Formulate the compound in a buffer system that maintains a pH where the compound is most stable. For oral formulations, consider the pH changes throughout the gastrointestinal tract. |
Data Presentation
Table 1: Physicochemical Properties of Nutlin Analogs
| Property | This compound | Nutlin-3a |
| Molecular Weight | 639.53 g/mol [1] | 581.5 g/mol |
| Aqueous Solubility | Sparingly soluble[4] | Poorly soluble |
| LogP (predicted) | High | High |
Table 2: Pharmacokinetic Parameters of Nutlin-3a in Mice Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg*hr/mL) | Oral Bioavailability (%) | Reference |
| Suspension in 2% Klucel / 0.5% Tween 80 | 50 | ~5 | ~2 | ~40 | High (simulated to be >75%)[17] | [17] |
| Suspension in 2% Klucel / 0.5% Tween 80 | 100 | ~10 | ~2 | ~90 | High (simulated to be >75%)[17] | [17] |
| Suspension in 2% Klucel / 0.5% Tween 80 | 200 | ~15 | ~2 | ~150 | High (simulated to be >75%)[17] | [17] |
Mandatory Visualizations
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the bioavailability of this compound formulations.
Caption: Logical relationship for troubleshooting the low oral bioavailability of this compound.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Microemulsion
Objective: To prepare SLNs of this compound to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., Transcutol® P)
-
Deionized water
Methodology:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase.
-
Formation of the Microemulsion: Add the aqueous phase to the lipid phase dropwise under continuous stirring to form a clear, hot microemulsion.
-
Formation of SLNs: Disperse the hot microemulsion into cold deionized water (2-4°C) under high-speed homogenization. The volume ratio of the hot microemulsion to cold water should be optimized (e.g., 1:10).
-
Purification and Characterization: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant. Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well plate format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered to pH 6.5 (apical) and pH 7.4 (basolateral)
-
This compound formulation
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Additionally, perform a Lucifer yellow permeability test.
-
Permeability Study (Apical to Basolateral - A to B): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the test compound formulation dissolved in HBSS (pH 6.5) to the apical (donor) compartment. c. Add fresh HBSS (pH 7.4) to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound formulations after oral administration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation
-
Oral gavage needles
-
Micro-centrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
LC-MS/MS system for quantification
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the mice for at least one week before the study. Fast the animals overnight (approximately 12 hours) with free access to water.
-
Dose Administration: Weigh each mouse and calculate the required dose volume. Administer the this compound formulation via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) via tail vein or submandibular bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Extract the drug from the plasma samples and quantify the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Protocol 4: Ester Prodrug Synthesis and Evaluation
Objective: To synthesize an ester prodrug of this compound to improve its lipophilicity and permeability, and to evaluate its conversion back to the active drug.
Materials:
-
This compound
-
An appropriate alcohol (e.g., ethanol, isopropanol)
-
Coupling agents (e.g., DCC, EDC/HOBt) or acid chloride activation
-
Solvents (e.g., DCM, DMF)
-
Purification materials (silica gel for chromatography)
-
Mouse or human plasma
-
LC-MS/MS system
Methodology:
-
Synthesis: a. Activate the carboxylic acid of this compound, for example, by converting it to an acid chloride or using a carbodiimide (B86325) coupling agent. b. React the activated carboxylic acid with the chosen alcohol in the presence of a suitable base to form the ester prodrug. c. Purify the resulting prodrug by column chromatography. d. Confirm the structure of the prodrug using NMR and mass spectrometry.
-
In Vitro Plasma Stability: a. Incubate the synthesized prodrug in mouse and human plasma at 37°C. b. At various time points, quench the reaction and extract the remaining prodrug and the formed parent drug. c. Quantify the concentrations of both the prodrug and the parent drug using LC-MS/MS to determine the rate of conversion.
-
In Vivo Evaluation: If the prodrug shows suitable stability and conversion in vitro, proceed with an in vivo pharmacokinetic study as described in Protocol 3 to assess its oral bioavailability and conversion to the active parent drug.
References
- 1. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MDM2 ligand 2 | Benzene Compounds | Ambeed.com [ambeed.com]
- 4. This compound;CAS No.:2306390-08-7 [chemshuttle.com]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. portonpharmatech.com [portonpharmatech.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 13. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
- 16. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Whole-Body Physiologically Based Pharmacokinetic Model for Nutlin-3a in Mice after Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of (4R,5S)-nutlin carboxylic acid in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of (4R,5S)-nutlin carboxylic acid in normal cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the MDM2-p53 interaction. By binding to the p53-binding pocket of MDM2, it prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, which can induce cell cycle arrest, apoptosis, or senescence in cells with wild-type p53.
Q2: Why is this compound expected to be less toxic to normal cells compared to cancer cells?
A2: The selective toxicity of MDM2 inhibitors like this compound is primarily attributed to the differential response of normal and cancer cells to p53 activation. While p53 activation can lead to apoptosis in many cancer cell lines, in normal cells it often results in a reversible cell cycle arrest, allowing the cells to survive.[1] Some studies suggest that normal tissues have an intrinsic resistance to p53-mediated apoptosis induced by MDM2 inhibitors.[1]
Q3: What are the known off-target effects and on-target toxicities of nutlin-class compounds in normal tissues?
A3: While designed to be selective, on-target toxicities in normal tissues that express wild-type p53 can occur. The most commonly reported toxicities for MDM2 inhibitors in clinical settings are hematological, particularly thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), as well as gastrointestinal issues.[2][3] These are considered on-target effects due to the role of p53 in the regulation of hematopoietic stem cells and intestinal epithelium. Off-target effects are a possibility with any small molecule inhibitor and should be experimentally assessed.
Q4: How can I prepare a stock solution of this compound and what are its storage conditions?
A4: this compound is sparingly soluble in water but moderately soluble in ethanol (B145695). For in vitro experiments, it is common to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C in tightly sealed containers to prevent degradation.
Troubleshooting Guides
Issue 1: Higher-than-expected toxicity observed in normal cell lines.
| Possible Cause | Troubleshooting Step |
| High MDM2 Expression in "Normal" Cells | Some immortalized normal cell lines may have altered protein expression, including elevated MDM2 levels. Verify MDM2 expression in your cell line using Western blot or qPCR and compare it to primary cells if possible. |
| Incorrect Dosing or Calculation Error | Double-check all calculations for the final concentration of this compound in your culture medium. Ensure accurate dilution of the stock solution. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your specific cell line. Run a vehicle-only control. |
| Sub-optimal Cell Health | Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can increase sensitivity to cytotoxic agents. |
| Incorrect Assay Timing | The timing of compound addition and the duration of the assay should be consistent. Optimize the incubation time for your specific cell line and experimental goals. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Ensure the stock solution of this compound is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Variations in Cell Seeding Density | Use a consistent cell seeding density for all experiments, as this can significantly impact the outcome of cytotoxicity and proliferation assays. |
| Cell Culture Variability | Standardize all cell culture procedures, including media composition, serum batch, and incubation conditions. Monitor for mycoplasma contamination. |
| Assay-Specific Interference | The compound may interfere with the assay reagents. For example, some compounds can directly reduce MTT in a cell-free system. Validate key findings with an orthogonal assay (e.g., confirm viability results from a metabolic assay with a direct cell count or a membrane integrity assay). |
Data Presentation
Table 1: In Vitro Cytotoxicity of Nutlin-3 in Various Cell Lines
Note: The following data is for Nutlin-3, a closely related and well-characterized MDM2 inhibitor. The IC50 for this compound may vary. This table is intended to provide a general reference for the expected range of activity.
| Cell Line | Cell Type | p53 Status | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 17.68 ± 4.52 | [4] |
| A549-920 | Non-Small Cell Lung Cancer (p53 deficient) | Null | 33.85 ± 4.84 | [4] |
| CRL-5908 | Non-Small Cell Lung Cancer | Mutant | 38.71 ± 2.43 | [4] |
| 22RV1 | Prostate Cancer | Wild-Type | 4.3 | [5] |
| p53-deficient cells | - | Null/Mutant | >10 | [5] |
| HCT116 | Colon Cancer | Wild-Type | ~5 (reduces viability by ~60%) | [5] |
| Normal Human Fibroblasts (GM08402) | Normal Fibroblast | Wild-Type | Induces senescence, not immediate apoptosis | [6] |
| Normal Human Fibroblasts (NHF-hTERT) | Normal Fibroblast (immortalized) | Wild-Type | Induces senescence, not immediate apoptosis | [6] |
Experimental Protocols
Cell Viability Assessment using MTS Assay
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol is for assessing caspase-3 and -7 activity in a 96-well plate format.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTS assay protocol, using a white-walled plate suitable for luminescence measurements.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the cell-free blank wells from all other values.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the preparation of cells for flow cytometric analysis of DNA content.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, trypsinize and collect them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Mandatory Visualizations
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
References
- 1. pnas.org [pnas.org]
- 2. targetedonc.com [targetedonc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutlin (3) | p53-MDM2 inhibitor | CAS# 548472-68-0 | InvivoChem [invivochem.com]
- 6. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (4R,5S)-nutlin carboxylic acid at different pH values
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (4R,5S)-nutlin carboxylic acid at different pH values. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Stability of this compound at Various pH Values
The stability of this compound is a critical factor for ensuring the accuracy and reproducibility of experimental results. Like many small molecules with carboxylic acid and imidazoline (B1206853) moieties, its integrity is susceptible to pH-dependent hydrolysis.
Quantitative Stability Data
While specific experimental data for the pH stability of this compound is not extensively published, the following table provides a representative stability profile based on the known behavior of structurally similar compounds. These values should be considered as a general guideline for experimental design. It is highly recommended to perform stability studies under your specific experimental conditions.
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) | Potential Degradants |
| 2.0 | 37 | 24 | >95% | Minimal degradation |
| 4.0 | 37 | 24 | >98% | Negligible degradation |
| 7.4 (PBS) | 37 | 24 | ~90-95% | Minor hydrolysis products |
| 9.0 | 37 | 24 | <85% | Imidazoline ring opening, amide hydrolysis |
| 12.0 | 37 | 24 | <70% | Significant degradation |
Disclaimer: This data is illustrative and based on the general chemical properties of related compounds. Actual stability may vary depending on buffer composition, ionic strength, and the presence of other excipients.
Experimental Protocols
A detailed experimental protocol for assessing the pH-dependent stability of this compound is provided below. This can be adapted to suit specific laboratory capabilities and experimental needs.
Protocol: pH-Dependent Stability Assessment of this compound
Objective: To determine the stability of this compound in aqueous solutions at various pH values over time.
Materials:
-
This compound
-
HPLC-grade water
-
Buffers of various pH (e.g., 0.1 M HCl for pH 1-2, citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 7-8, borate (B1201080) buffers for pH 9-10, 0.1 M NaOH for pH 11-12)
-
HPLC system with a suitable C18 column
-
Incubator or water bath
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.
-
Working Solution Preparation:
-
For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask.
-
Add the corresponding buffer to achieve the final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze a sample from each pH working solution by HPLC to determine the initial concentration of this compound.
-
Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of the remaining compound against time for each pH.
-
Identify and quantify any major degradation products if possible.
-
Troubleshooting and FAQs
Q1: I am seeing a rapid loss of my this compound in my cell culture medium (pH 7.4). What could be the cause?
A1: Several factors could contribute to the apparent instability of the compound in cell culture medium:
-
pH-Dependent Hydrolysis: Although relatively stable at neutral pH, some degradation can occur over extended incubation times.
-
Enzymatic Degradation: The presence of esterases or other enzymes in serum-containing media can lead to metabolic degradation of the compound.
-
Adsorption to Plasticware: The compound may adsorb to the surface of your culture plates or tubes, leading to a decrease in the effective concentration.
-
Precipitation: Ensure the final concentration of the compound in the medium does not exceed its solubility limit, which can be influenced by the presence of proteins and other components in the media.
Troubleshooting Steps:
-
Prepare fresh solutions of the compound immediately before use.
-
Consider using serum-free media for initial stability tests to rule out enzymatic degradation.
-
Include a "no-cell" control (compound in media alone) to assess chemical stability and adsorption to plasticware.
-
Visually inspect for any precipitation after adding the compound to the medium.
Q2: My HPLC analysis shows multiple new peaks appearing over time when I incubate this compound in an alkaline buffer. What are these?
A2: Under alkaline conditions, this compound is susceptible to hydrolysis. The new peaks likely represent degradation products. The primary sites of hydrolysis are the imidazoline ring and the amide bond. The expected degradation products would result from the opening of the imidazoline ring.
Q3: How should I prepare and store my stock solutions of this compound to ensure maximum stability?
A3: To maintain the integrity of your this compound stock solutions:
-
Solvent: Use a high-quality, anhydrous aprotic solvent such as DMSO or ethanol.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protection from Light: Store in amber vials or protect from light to prevent photodegradation.
Q4: Can I adjust the pH of my experimental solution after adding this compound?
A4: It is generally not recommended to make significant pH adjustments after the compound has been added, especially strong acid or base additions. This can expose the compound to localized pH extremes, which could accelerate degradation. It is best to prepare your buffered solutions at the desired pH before adding the compound.
Visualizations
Signaling Pathway
Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the pH stability of this compound.
Technical Support Center: (4R,5S)-Nutlin Carboxylic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4R,5S)-nutlin carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent and stereospecific derivative of Nutlin-3. It functions as a high-affinity ligand for the E3 ubiquitin ligase MDM2.[1] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC molecule, this compound serves to recruit MDM2 to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.
Q2: What is the mechanism of action of this compound-based PROTACs?
A2: this compound itself is an inhibitor of the p53-MDM2 interaction. By binding to MDM2, it prevents MDM2 from targeting the tumor suppressor protein p53 for degradation. This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. When incorporated into a PROTAC, it brings MDM2 into close proximity with a target protein, facilitating the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation.
Q3: How should I store and handle this compound?
A3: this compound should be stored as a solid at 4°C in a tightly sealed container to prevent racemization. For long-term storage, it is recommended to store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: It is moderately soluble in ethanol (B145695) and sparingly soluble in water. For cell culture experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in the culture medium.
Troubleshooting Guides
Poor Compound Efficacy in Cell-Based Assays
| Symptom | Possible Cause | Recommended Solution |
| Higher than expected IC50 value | Compound degradation: The compound may be unstable in the cell culture medium over the duration of the experiment. | Perform a time-course experiment to assess compound stability. Consider refreshing the medium with a new compound at regular intervals for long-term assays. |
| Incorrect cell seeding density: High cell density can lead to a reduced effective concentration of the compound per cell. | Optimize cell seeding density to ensure a consistent cell number across experiments. | |
| Cell line resistance: The target cell line may have mutations in the p53 pathway or express low levels of MDM2. | Verify the p53 status and MDM2 expression levels in your cell line. Consider using a positive control cell line known to be sensitive to MDM2 inhibition. | |
| Inconsistent results between replicates | Inaccurate dilutions: Errors in preparing serial dilutions can lead to high variability. | Prepare fresh dilutions for each experiment and ensure thorough mixing at each step. |
| Uneven cell seeding: A non-homogenous cell suspension can result in variable cell numbers per well. | Ensure the cell suspension is well-mixed before and during plating. |
Western Blotting Issues
| Symptom | Possible Cause | Recommended Solution |
| No or weak p53/MDM2 signal | Low protein expression: The cell line may have low endogenous levels of p53 or MDM2. | Use a positive control cell lysate from a cell line known to express high levels of the target proteins. For MDM2, which has a rapid turnover, consider treating cells with a proteasome inhibitor like MG132 to increase its detection. |
| Poor antibody quality: The primary antibody may not be specific or sensitive enough. | Use a validated antibody and optimize the antibody concentration. | |
| Inefficient protein transfer: Suboptimal transfer conditions can lead to poor detection of proteins. | Ensure proper transfer setup and optimize transfer time and voltage, especially for high molecular weight proteins like MDM2. | |
| Unexpected bands | Antibody cross-reactivity: The primary or secondary antibody may be binding to non-target proteins. | Use a more specific antibody and optimize blocking and washing steps. |
| Protein degradation: Protein lysates may have degraded during preparation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
PROTAC Experiment Pitfalls
| Symptom | Possible Cause | Recommended Solution |
| No target protein degradation | Poor cell permeability of the PROTAC: The PROTAC molecule may be too large or polar to efficiently cross the cell membrane. | Modify the linker to improve physicochemical properties. |
| Inefficient ternary complex formation: The PROTAC may not be effectively bringing the target protein and MDM2 together. | Use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation. Consider redesigning the linker. | |
| "Hook effect" observed (decreased degradation at high concentrations) | Formation of binary complexes: At high concentrations, the PROTAC may be forming separate binary complexes with the target protein and MDM2, rather than the productive ternary complex. | Perform a wide dose-response experiment to identify the optimal concentration range. Test lower concentrations of the PROTAC. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 581.48 g/mol | N/A |
| Appearance | Colorless crystal | [2] |
| Melting Point | 178-180 °C | [2] |
| Solubility (Ethanol) | Moderate (1:50) | [2] |
| Solubility (Water) | Sparingly soluble | [2] |
| Storage | 4°C, tightly sealed | [2] |
Table 2: Illustrative IC50 Values of Nutlin-3a (a closely related compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| MCF-7 | Breast Cancer | Wild-Type | ~8 |
| A549 | Lung Cancer | Wild-Type | ~10 |
| HCT116 | Colon Cancer | Wild-Type | ~1 |
| U2OS | Osteosarcoma | Wild-Type | ~1.5 |
| Saos-2 | Osteosarcoma | Null | > 40 |
Note: The IC50 values for this compound may vary and should be determined empirically for each specific PROTAC and cell line.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or your PROTAC in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for p53 and MDM2
-
Cell Lysis: Treat cells with this compound or your PROTAC for the desired time. Wash the cells with ice-old PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and MDM2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) of p53 and MDM2
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against p53 or MDM2 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against both p53 and MDM2.
Visualizations
Caption: p53-MDM2 signaling pathway and the effect of this compound.
Caption: Experimental workflow for a PROTAC based on this compound.
Caption: Logical troubleshooting workflow for PROTAC experiments.
References
Technical Support Center: Enhancing the Potency of (4R,5S)-Nutlin Carboxylic Acid with Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (4R,5S)-nutlin carboxylic acid in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction.[1] By binding to the p53-binding pocket of MDM2, it prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, a critical tumor suppressor protein. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells that harbor wild-type p53.
Q2: Why should I consider combination therapies with this compound?
A2: While single-agent MDM2 inhibitors show promise, their efficacy can be limited by resistance mechanisms.[2] Combination therapies can enhance the anti-cancer activity of this compound through synergistic effects. This can lead to more profound apoptosis, overcoming resistance, and potentially allowing for lower, less toxic doses of each agent.[2][3]
Q3: What are some promising combination strategies for this compound?
A3: Preclinical studies have shown synergistic effects when combining MDM2 inhibitors with various classes of anti-cancer agents, including:
-
Chemotherapy (e.g., Cisplatin (B142131), Doxorubicin): Sequential treatment with cisplatin followed by a nutlin compound has demonstrated strong synergism in inducing apoptosis in non-small cell lung cancer cells.[3][4][5][6]
-
MEK Inhibitors (e.g., Trametinib, AZD6244): The combination of MDM2 and MEK inhibitors has shown synergistic pro-apoptotic responses in acute myeloid leukemia (AML) and lung adenocarcinoma models.[7][8][9]
-
PI3K Inhibitors: Synergistic effects have been observed when combining MDM2 inhibitors with PI3K pathway antagonists.
-
Bcl-2 Family Inhibitors (e.g., Navitoclax, Venetoclax): Concomitant inhibition of MDM2 and Bcl-2 has been shown to synergistically induce mitochondrial apoptosis in AML.[2][10][11]
-
PARP Inhibitors (e.g., Olaparib): The combination of an MDM2 inhibitor and a PARP inhibitor has demonstrated synergistic anti-tumoral responses in p53 wild-type rhabdomyosarcoma.
Q4: How do I assess for synergistic effects between this compound and another drug?
A4: The most common method is to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[3][7] This is typically determined from cell viability data (e.g., from an MTT or alamarBlue assay) at various concentrations of the single agents and their combinations.[12]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Problem: The compound precipitates out of solution when added to aqueous cell culture media.
-
Cause: this compound, like other nutlin derivatives, has poor water solubility.[13]
-
Solution:
-
Prepare a high-concentration stock solution in an organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.1% in your cell culture medium to avoid solvent-induced toxicity.
-
Use a sequential dilution approach: Instead of adding the highly concentrated stock directly to the medium, perform an intermediate dilution in the medium with vigorous vortexing to ensure rapid and even dispersion.
-
Gentle warming: Warming the medium to 37°C before adding the compound can sometimes aid in solubility.
-
Sonication: Brief sonication of the final solution can help to dissolve any small precipitates.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Issue 2: Inconsistent or Weak p53/MDM2 Signal in Western Blot
-
Problem: Difficulty in detecting a clear induction of p53 or its downstream targets (e.g., p21, MDM2) after treatment.
-
Cause: This could be due to several factors including antibody issues, low protein expression, or problems with the experimental setup.
-
Solution:
-
Antibody Validation: Ensure your primary antibodies for p53, MDM2, and p21 are validated and working correctly. Use a positive control cell line known to express these proteins.
-
Optimize Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
-
Loading Amount: Increase the amount of protein loaded onto the gel, especially for low-abundance proteins. A load of 20-30 µg of whole-cell lysate is a good starting point.
-
Positive Control: Treat a p53 wild-type cell line (e.g., A549) with a known MDM2 inhibitor like Nutlin-3a as a positive control to confirm that your experimental setup can detect p53 activation.[3]
-
Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane using Ponceau S staining. For larger proteins like MDM2, ensure adequate transfer time.
-
Issue 3: Unexpected Cell Viability Results in Combination Studies
-
Problem: Observing an antagonistic or merely additive effect when synergy is expected.
-
Cause: The timing and sequence of drug administration can be critical for achieving synergy.
-
Solution:
-
Sequential vs. Simultaneous Treatment: For some combinations, such as with cisplatin, sequential treatment (e.g., cisplatin for a period, followed by the MDM2 inhibitor) has been shown to be more effective than simultaneous treatment.[3][5][6] Experiment with different treatment schedules.
-
Concentration Ratios: The synergistic effect can be dependent on the concentration ratio of the two drugs. Perform a dose-matrix experiment with varying concentrations of both drugs to identify the optimal synergistic ratio.
-
p53 Status of Cells: The synergistic effect of many combinations is dependent on the presence of wild-type p53.[3] Confirm the p53 status of your cell line. Some p53-independent effects have been reported, but these are context-dependent.[14][15]
-
Quantitative Data Summary
Table 1: Synergistic Effects of MDM2 Inhibitors in Combination Therapies
| Combination Partner | Cell Line | MDM2 Inhibitor | IC50 (Single Agent) | Combination Index (CI) | Effect | Reference |
| Cisplatin | A549 (NSCLC) | Nutlin-3 (5 µM) | CDDP: 6.28 ± 1.62 µM | = 0.486 | Synergistic | [16] |
| AZD6244 (MEK Inhibitor) | OCI/AML3 (AML) | Nutlin-3a | Not specified | 0.06 ± 0.03 | Synergistic | [7] |
| AZD6244 (MEK Inhibitor) | MOLM13 (AML) | Nutlin-3a | Not specified | 0.43 ± 0.03 | Synergistic | [7] |
| ABT-263 (Bcl-2/Bcl-xL Inhibitor) | NGP (Neuroblastoma) | Idasanutlin | Not specified | 0.29 | Highly Synergistic | [2] |
| ABT-263 (Bcl-2/Bcl-xL Inhibitor) | IMR-32 (Neuroblastoma) | Idasanutlin | Not specified | 0.27 | Highly Synergistic | [2] |
| ABT-263 (Bcl-2/Bcl-xL Inhibitor) | SH-SY5Y (Neuroblastoma) | Idasanutlin | Not specified | 0.25 | Highly Synergistic | [2] |
| Venetoclax (Bcl-2 Inhibitor) | NGP (Neuroblastoma) | Idasanutlin | Not specified | 0.28 | Highly Synergistic | [2] |
Detailed Experimental Protocols
1. Cell Viability Assay (MTT/alamarBlue)
-
Objective: To determine the effect of single agents and their combination on cell proliferation and to calculate IC50 and Combination Index values.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination partner drug.
-
Treat the cells with single agents or combinations at various concentrations. For sequential treatment, add the first drug and incubate for a defined period (e.g., 24 hours), then remove the medium and add the second drug for another incubation period (e.g., 24-48 hours). For simultaneous treatment, add both drugs at the same time and incubate for 48-72 hours.
-
After the treatment period, add MTT (to a final concentration of 0.5 mg/mL) or alamarBlue reagent (10% of the culture volume) to each well and incubate for 2-4 hours at 37°C.
-
For the MTT assay, dissolve the formazan (B1609692) crystals with 100 µL of DMSO and measure the absorbance at 570 nm. For the alamarBlue assay, measure the fluorescence with excitation at 560 nm and emission at 590 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression.
-
Use software like CompuSyn or Combenefit to calculate the Combination Index (CI) from the dose-response curves.[8][12]
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells following treatment with single agents or their combination.
-
Methodology:
-
Seed cells in a 6-well plate and treat them with the desired concentrations of single agents or their combination for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
3. Western Blot Analysis of p53 Pathway Activation
-
Objective: To assess the protein levels of p53 and its downstream targets (MDM2, p21) to confirm pathway activation.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the compounds as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: p53 Signaling Pathway and Inhibition by this compound.
References
- 1. Molecular mechanisms of nutlin-induced apoptosis in multiple myeloma: Evidence for p53-transcription-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting of MDM2 and BCL2 as a therapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Blockade of MEK and MDM2 synergistically induces apoptosis in acute myeloid leukemia via BH3-only proteins Puma and Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy with MDM2 and MEK inhibitors is effective in patient-derived models of lung adenocarcinoma with concurrent oncogenic drivers and MDM2 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concomitant inhibition of MDM2 and Bcl-2 protein function synergistically induce mitochondrial apoptosis in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Apoptosis Pathways With BCL2 and MDM2 Inhibitors in Adult B-cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nutlin sensitizes lung carcinoma cells to interferon-alpha treatment in MDM2-dependent but p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of MDM2 Inhibitors: From Nutlins to Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various classes of Murine Double Minute 2 (MDM2) inhibitors, with a focus on the evolution from the foundational Nutlin scaffold to the clinical-stage candidates currently under investigation. While (4R,5S)-nutlin carboxylic acid is a key building block for Proteolysis Targeting Chimeras (PROTACs) rather than a direct therapeutic agent, its Nutlin backbone represents a pivotal starting point in the development of potent and selective MDM2 antagonists. This document will delve into the preclinical potency, clinical efficacy, and underlying mechanisms of action of prominent MDM2 inhibitors, supported by experimental data and detailed protocols.
Introduction to MDM2 Inhibition
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. In many cancers where p53 remains unmutated (wild-type), its tumor-suppressive functions are abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation. Overexpression of MDM2 is a common oncogenic event, effectively silencing p53 and allowing cancer cells to proliferate unchecked.
Small-molecule inhibitors that disrupt the p53-MDM2 interaction are a promising therapeutic strategy to reactivate endogenous p53 in cancer cells, leading to tumor growth inhibition and cell death. This guide will compare several key classes of MDM2 inhibitors that have progressed to clinical trials.
Comparative Preclinical Efficacy
The in vitro potency of MDM2 inhibitors is a critical determinant of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) in cellular assays and the dissociation constant (Kd) or inhibitory constant (Ki) in biochemical binding assays.
| Inhibitor (Class) | Target(s) | IC50 (Cell Viability) | Binding Affinity (Kd/Ki) | Cell Line(s) | Reference(s) |
| Idasanutlin (RG7388) (Nutlin derivative) | MDM2 | 2.00 ± 0.63 µM | ~6 nM (IC50, binding) | MDA-MB-231 (TNBC) | [1] |
| 4.64 ± 0.18 µM | MDA-MB-436 (TNBC) | [1] | |||
| 2.43 ± 0.24 µM | MDA-MB-468 (TNBC) | [1] | |||
| AMG-232 (KRT-232) (Piperidinone) | MDM2 | 9.1 nM (EdU assay) | 0.045 nM (Kd) | SJSA-1 (Osteosarcoma) | [2][3] |
| Siremadlin (HDM201) (Imidazolopyrrolidinone) | MDM2 | Not directly reported | Picomolar range | Not specified | [4] |
| Milademetan (DS-3032b) | MDM2 | 4.04 ± 0.32 µM | Not directly reported | MDA-MB-231 (TNBC) | [1] |
| 7.62 ± 1.52 µM | MDA-MB-436 (TNBC) | [1] | |||
| 5.51 ± 0.25 µM | MDA-MB-468 (TNBC) | [1] |
Note: Direct comparison of IC50 values should be interpreted with caution as they were determined in different studies using various cell lines and assay conditions.
Clinical Efficacy and Safety Profile
The ultimate measure of an MDM2 inhibitor's efficacy lies in its clinical performance. The following table summarizes key findings from early-phase clinical trials of leading MDM2 inhibitors.
| Inhibitor | Phase I/II Trial Highlights | Objective Response Rate (ORR) / Disease Control Rate (DCR) | Common Dose-Limiting Toxicities (DLTs) | Reference(s) |
| Idasanutlin (RG7388) | Showed durable disease stabilization in some patients with advanced malignancies. The MIRROS trial in relapsed/refractory AML did not meet its primary endpoint of overall survival despite an improved ORR. | Stable Disease: 30.6% (Advanced solid tumors). ORR: 38.8% (with cytarabine (B982) in r/r AML). | Thrombocytopenia, neutropenia, nausea, vomiting, diarrhea. | [5][6] |
| AMG-232 (KRT-232) | Demonstrated acceptable safety and dose-proportional pharmacokinetics in patients with advanced p53 wild-type solid tumors or multiple myeloma. | No objective responses reported in the Phase 1 study; stable disease was observed. | Thrombocytopenia, neutropenia. | [7][8] |
| Siremadlin (HDM201) | Showed preliminary activity, particularly in acute myeloid leukemia (AML). | Solid Tumors (at RDE): 10.3% ORR. AML (at RDEs): 4.2% - 22.2% ORR depending on regimen. | Myelosuppression (thrombocytopenia, neutropenia), tumor lysis syndrome. | [9][10] |
| Milademetan (DS-3032b) | Demonstrated notable single-agent activity in dedifferentiated liposarcoma (DDLPS). An intermittent dosing schedule mitigated hematologic toxicities. | DDLPS: 58.5% DCR. Non-liposarcoma tumors: 32.4% DCR. | Thrombocytopenia, neutropenia, anemia. | [11][12] |
Signaling Pathways and Experimental Workflows
The p53-MDM2 Signaling Pathway
MDM2 inhibitors function by disrupting the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which can then induce the transcription of target genes involved in cell cycle arrest (e.g., CDKN1A, which encodes p21) and apoptosis (e.g., BAX, PUMA).
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of MDM2 inhibitors.
Experimental Workflow for Evaluating MDM2 Inhibitors
A typical workflow to assess the efficacy of a novel MDM2 inhibitor involves a series of in vitro assays.
Caption: A generalized experimental workflow for the preclinical evaluation of MDM2 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
MDM2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of the MDM2 inhibitor for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 and p21 Activation
This technique is used to detect the levels of specific proteins, in this case, p53 and its downstream target p21, to confirm pathway activation.
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
MDM2 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the MDM2 inhibitor at various concentrations and time points.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imager.[13]
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
Co-IP is used to determine if two proteins interact within a cell. In this context, it can be used to show that an MDM2 inhibitor disrupts the binding of p53 to MDM2.
Materials:
-
Cell culture dishes
-
MDM2 inhibitor
-
IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (anti-p53, anti-MDM2)
Procedure:
-
Cell Lysis: Treat cells with the MDM2 inhibitor or vehicle control. Lyse the cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: (Optional) Incubate the lysate with beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-MDM2 antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Complex Capture: Add Protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for p53 to see if it co-immunoprecipitated with MDM2. A decrease in the p53 band in the inhibitor-treated sample indicates disruption of the interaction.[14]
Conclusion
The development of MDM2 inhibitors has evolved significantly from the initial discovery of the Nutlins. While this compound serves as a valuable tool for creating next-generation degraders (PROTACs), its predecessors and other classes of MDM2 inhibitors like the piperidinones and imidazolopyrrolidinones have shown promising, albeit varied, results in clinical trials. The choice of inhibitor and dosing schedule is critical to balance on-target efficacy with manageable toxicities, primarily myelosuppression. Future research will likely focus on combination therapies and the identification of predictive biomarkers to select patients most likely to benefit from p53 reactivation strategies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel MDM2-targeted therapeutics.
References
- 1. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. d-nb.info [d-nb.info]
- 6. Idasanutlin plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
Navigating Off-Target Interactions: A Comparative Guide to (4R,5S)-Nutlin Carboxylic Acid Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic and toxicological outcomes. This guide provides a comparative analysis of the cross-reactivity of (4R,5S)-nutlin carboxylic acid, a derivative of the potent MDM2 inhibitor Nutlin-3, with other proteins. Due to the limited availability of direct cross-reactivity data for this compound, this guide will primarily leverage data from its parent compound, Nutlin-3, as a proxy to infer potential off-target interactions.
This compound is a well-established ligand for the E3 ubiquitin ligase MDM2, effectively disrupting the MDM2-p53 interaction.[1][2] This targeted disruption leads to the stabilization and activation of the p53 tumor suppressor protein, a cornerstone of many cancer therapies. However, the potential for off-target binding remains a critical consideration for its use as a selective chemical tool and as a component in technologies like PROteolysis TArgeting Chimeras (PROTACs).
Quantitative Analysis of Off-Target Binding
While comprehensive screening of this compound against a broad panel of proteins is not extensively documented in publicly available literature, computational and proteomic studies on Nutlin-3 have identified potential off-target interactions. It is important to note that these interactions may or may not be conserved with the carboxylic acid derivative and require direct experimental validation.
A computational study employing a shape-based data mining approach identified 49 potential off-target proteins for Nutlin-3. Of these, the interaction with gamma-glutamyl hydrolase (GGH) was experimentally validated using a thermal shift assay.
| Target Protein | Method | Quantitative Data | Reference |
| Gamma-glutamyl hydrolase (GGH) | Thermal Shift Assay | ΔTm = +2.1 °C (with 100 µM Nutlin-3) | Data inferred from qualitative validation |
Note: The thermal shift (ΔTm) indicates ligand binding and stabilization of the protein. A positive ΔTm suggests a direct interaction. The binding affinity (Kd) for this interaction has not been reported.
Furthermore, quantitative proteomic studies using isobaric tags for relative and absolute quantitation (iTRAQ) have revealed that treatment of cells with Nutlin-3 leads to changes in the steady-state levels of numerous proteins. While many of these are likely downstream effects of p53 activation, some could represent direct off-target binding or indirect consequences of such interactions. A study in human lymphoma cell models identified 4037 differentially affected proteins upon Nutlin-3a treatment, highlighting broad systemic effects.[3] Another proteomic analysis in KRAS mutant lung cancer cells identified alterations in the hexosamine biosynthetic pathway, specifically targeting GFPT2.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the context of this compound's primary mechanism and the experimental approaches to assess its specificity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess protein-small molecule interactions.
Thermal Shift Assay (Differential Scanning Fluorimetry)
The thermal shift assay is a high-throughput method to identify ligands that bind and stabilize a target protein.
Principle: The assay measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. Ligand binding typically increases the stability of the protein, resulting in a higher Tm. This change is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the protein as it unfolds.[6][7][8][9]
Protocol Outline:
-
Protein and Ligand Preparation:
-
Purify the target protein to a high degree of homogeneity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a PCR plate, mix the purified protein (typically at a final concentration of 2-10 µM) with a fluorescent dye (e.g., SYPRO Orange).
-
Add the test compound (this compound) at various concentrations. Include a no-ligand control (DMSO only).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the Tm, which is the midpoint of the transition in the melting curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the control from the Tm of the sample with the ligand. A significant positive ΔTm indicates binding and stabilization.[10]
-
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Proteomics
iTRAQ is a powerful mass spectrometry-based technique for comparative quantitative proteomics, allowing for the simultaneous identification and quantification of proteins from multiple samples.[11][12][13]
Principle: Peptides from different samples are labeled with isobaric tags that have the same total mass but differ in the mass of their reporter and balancer groups. During tandem mass spectrometry (MS/MS), the tags fragment to release reporter ions of different masses, the intensities of which are proportional to the abundance of the peptide in the respective samples.[12][14]
Protocol Outline:
-
Sample Preparation:
-
Lyse cells (e.g., control vs. This compound-treated) and extract proteins.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
iTRAQ Labeling:
-
Label the peptide samples with the different iTRAQ reagents according to the manufacturer's instructions. For example, label the control sample with iTRAQ reagent 114 and the treated sample with iTRAQ reagent 115.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
Fractionate the pooled sample using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify peptides and proteins.
-
Quantify the relative abundance of each protein by comparing the intensities of the iTRAQ reporter ions.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the treated sample compared to the control.[15]
-
Conclusion
While this compound is a highly specific inhibitor of the MDM2-p53 interaction, the available data on its parent compound, Nutlin-3, suggests the potential for off-target interactions. The computational prediction and subsequent experimental validation of Nutlin-3 binding to gamma-glutamyl hydrolase underscore the importance of comprehensive specificity profiling. Furthermore, proteomic studies reveal broad cellular changes upon Nutlin-3 treatment, which may stem from a combination of on-target p53 activation and potential off-target effects.
For researchers utilizing this compound, it is crucial to consider these potential off-target interactions and to employ appropriate control experiments to validate that the observed biological effects are indeed mediated by the intended target. The experimental protocols outlined in this guide provide a framework for conducting such validation studies and for further exploring the cross-reactivity profile of this important chemical probe. As with any small molecule inhibitor, a thorough understanding of its selectivity is key to its effective and reliable use in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]
- 3. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level [mdpi.com]
- 4. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. scienceopen.com [scienceopen.com]
- 11. iTRAQ protein quantification: a quality-controlled workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 13. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
In Vivo Validation of (4R,5S)-Nutlin Carboxylic Acid's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor effects of (4R,5S)-nutlin carboxylic acid and its therapeutic alternatives. While direct in vivo efficacy studies for this compound are not extensively available in published literature, its structural and functional similarity to the well-characterized MDM2 inhibitor, Nutlin-3a, allows for informed comparisons. This compound is a derivative of Nutlin-3 and is primarily utilized as a ligand for targeting the MDM2 E3 ubiquitin ligase, often in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide will therefore leverage the substantial body of in vivo data for Nutlin-3a as a surrogate to understand the potential of this compound and compare it against other prominent MDM2 inhibitors that have undergone in vivo validation.
Mechanism of Action: The p53-MDM2 Axis
The anti-tumor activity of nutlin compounds and other MDM2 inhibitors hinges on the restoration of the p53 tumor suppressor pathway. In many cancers with wild-type p53, the p53 protein is kept inactive by its negative regulator, MDM2, which binds to p53 and targets it for proteasomal degradation. MDM2 inhibitors, including the nutlin family, fit into the p53-binding pocket of MDM2, disrupting this interaction. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in tumor cells.
References
A Comparative Analysis of Nutlin Carboxylic Acid Stereoisomers: (4S,5R) vs. (4R,5S)
An Objective Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparative analysis of the (4S,5R) and (4R,5S) stereoisomers of nutlin carboxylic acid, potent inhibitors of the MDM2-p53 protein-protein interaction. The biological activity of nutlins is highly dependent on their stereochemistry. While direct comparative experimental data for the carboxylic acid derivatives is limited in publicly available literature, this analysis leverages the extensive data available for their parent compounds, Nutlin-3a and Nutlin-3b, which serve as highly reliable surrogates. The active enantiomer, Nutlin-3a, corresponds to the (4S,5R) configuration, while the inactive enantiomer, Nutlin-3b, corresponds to the (4R,5S) configuration.
Introduction to Nutlins and Stereoisomerism
Nutlins are a class of small-molecule inhibitors that prevent the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2.[1] By binding to the p53-binding pocket on MDM2, nutlins stabilize p53, leading to the activation of downstream pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2]
The nutlin scaffold contains two adjacent chiral centers, giving rise to distinct stereoisomers. This three-dimensional arrangement is critical, as only one enantiomer, the (4S,5R) form, fits precisely into the hydrophobic pocket of MDM2, while its mirror image, the (4R,5S) form, does not. This results in a significant difference in biological activity, with the active (4S,5R) isomer being over 150 times more potent than the inactive (4R,5S) isomer. The carboxylic acid derivatives are functionalized versions of these molecules, often used as attachment points for linkers in the development of technologies like PROTACs (Proteolysis Targeting Chimeras).[3][4][5]
Quantitative Data Comparison
The following tables summarize the biochemical and cellular activities of the active (4S,5R) and inactive (4R,5S) stereoisomers, based on data reported for their parent compounds, Nutlin-3a and Nutlin-3b.
Table 1: Biochemical Activity - MDM2 Binding Affinity
| Stereoisomer | Parent Compound | MDM2 Binding IC50 | Relative Potency |
| (4S,5R) -Nutlin Carboxylic Acid | Nutlin-3a | ~90 nM[1] | ~150x more potent |
| (4R,5S) -Nutlin Carboxylic Acid | Nutlin-3b | ~13.6 µM | Baseline |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to block 50% of the MDM2-p53 interaction in biochemical assays.
Table 2: Cellular Activity - Cancer Cell Line Proliferation
| Parent Compound | Stereoisomer | Cell Line (p53 status) | Antiproliferative IC50 |
| Nutlin-3a | (4S,5R) | A549 (Wild-Type) | ~17.7 µM[6] |
| HCT116 (Wild-Type) | ~4.15 µM[7] | ||
| SJSA-1 (MDM2-amplified) | ~9.1 nM (KD) | ||
| Nutlin-3b | (4R,5S) | A549-920 (p53 deficient) | ~33.9 µM[6] |
| HCT116 (p53-null) | ~30.6 µM[7] |
Cellular IC50 values represent the concentration of the compound required to inhibit the proliferation of cancer cells by 50%. Activity is highly dependent on the p53 status of the cell line.
Signaling Pathway and Experimental Workflow
p53-MDM2 Signaling Pathway and Inhibition by (4S,5R)-Nutlin
Under normal conditions, the E3 ubiquitin ligase MDM2 binds to the p53 tumor suppressor, targeting it for ubiquitination and subsequent degradation by the proteasome. The active (4S,5R)-Nutlin isomer occupies the same binding pocket on MDM2 that p53 uses, preventing this interaction. This leads to the stabilization and accumulation of p53, which can then translocate to the nucleus, activate target genes like p21 and PUMA, and ultimately induce cell cycle arrest or apoptosis.
Caption: The p53-MDM2 signaling pathway and its inhibition by (4S,5R)-Nutlin.
General Experimental Workflow for Comparative Analysis
A typical workflow to compare the activity of the two stereoisomers involves a multi-level approach, starting from biochemical assays to confirm target engagement and moving to cell-based assays to measure the physiological outcome.
Caption: Experimental workflow for comparing nutlin carboxylic acid stereoisomers.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare nutlin stereoisomers.
MDM2-p53 Binding Assay (Fluorescence Polarization)
This biochemical assay quantitatively measures the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide.
-
Objective: To determine the IC50 value for each isomer's ability to inhibit the MDM2-p53 interaction.
-
Materials:
-
Recombinant human MDM2 protein.
-
A fluorescently labeled (e.g., FAM) synthetic peptide derived from the p53 transactivation domain.
-
Assay Buffer (e.g., 100 mM potassium phosphate, 100 µg/mL bovine gamma globulin, 0.02% sodium azide, pH 7.5).
-
Test compounds: (4S,5R)- and (4R,5S)-nutlin carboxylic acid, dissolved in DMSO.
-
Black, low-volume 96- or 384-well plates.
-
-
Protocol:
-
Prepare a serial dilution of each nutlin isomer in DMSO, then dilute further into the assay buffer.
-
In each well of the plate, add the fluorescent p53 peptide (e.g., 10 nM final concentration) and the recombinant MDM2 protein (e.g., 30 nM final concentration).
-
Add the diluted nutlin isomers to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (no MDM2).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 528 nm).
-
Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTS/MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compounds.
-
Objective: To determine the IC50 value for each isomer's ability to inhibit cancer cell growth.
-
Materials:
-
Human cancer cell line with wild-type p53 (e.g., A549, HCT116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTS or MTT reagent.
-
96-well clear tissue culture plates.
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the nutlin isomers in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Normalize the data to the vehicle control and plot the results to calculate the IC50 value.
-
Western Blot for p53 and p21 Accumulation
This technique is used to detect changes in the protein levels of p53 and its downstream target, p21, confirming the on-target effect of the active compound in cells.
-
Objective: To qualitatively or quantitatively assess the stabilization of p53 and activation of the p53 pathway.
-
Materials:
-
Human cancer cell line with wild-type p53.
-
Test compounds.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-p53, anti-p21, anti-Actin or -Tubulin for loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Treat cultured cells with the active (4S,5R) isomer, the inactive (4R,5S) isomer, and a DMSO control for a set time (e.g., 24 hours).
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Increased band intensity for p53 and p21 in cells treated with the (4S,5R) isomer indicates pathway activation.
-
References
- 1. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer | MDPI [mdpi.com]
A Head-to-Head Comparison of MDM2 Inhibitors: (4R,5S)-Nutlin Carboxylic Acid and RG7112
A Comparative Guide for Researchers in Drug Development
The p53 tumor suppressor protein, often termed the "guardian of the genome," is a critical regulator of cell cycle arrest and apoptosis. In many cancers with wild-type p53, its function is abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2] The interaction between p53 and MDM2 is a key therapeutic target, and small-molecule inhibitors designed to disrupt this interaction have shown significant promise.[1][3]
This guide provides a head-to-head comparison of two notable MDM2 inhibitors derived from the groundbreaking nutlin class: RG7112 , a clinical-stage drug candidate, and (4R,5S)-nutlin carboxylic acid , a chemical tool primarily used in the development of proteolysis-targeting chimeras (PROTACs). While direct comparative studies are limited, this analysis compiles available preclinical data to offer a clear perspective on their properties and performance.
Overview and Mechanism of Action
Both RG7112 and this compound are cis-imidazoline analogs that function by occupying the hydrophobic pocket on MDM2 where p53 binds.[4][5] This competitive inhibition prevents MDM2 from targeting p53 for proteasomal degradation. The resulting stabilization and accumulation of p53 protein leads to the activation of downstream pathways, culminating in cell cycle arrest or apoptosis in cancer cells with functional, wild-type p53.[4][6]
RG7112 was developed as an optimized, second-generation nutlin analog with improved potency and pharmacokinetic properties suitable for clinical development.[4][7] In contrast, this compound is a derivative of the active enantiomer of Nutlin-3 (Nutlin-3a) functionalized with a carboxylic acid group. This group serves as a convenient linker point for conjugation to other molecules, making it a valuable tool for creating PROTACs that recruit MDM2 to a target protein for degradation.[5][8]
Quantitative Data Comparison
The following tables summarize the available quantitative data for RG7112 and its parent compound, Nutlin-3a. Data for this compound is sparse; where available from vendor-specific application notes, it is included for context but should be interpreted with caution.
Table 1: Biochemical Potency and Binding Affinity
| Compound | Target | Assay Type | IC50 (p53-MDM2) | Kd (MDM2) | Reference |
| RG7112 | MDM2 | HTRF | 18 nM | 10.7 nM | [7][9] |
| Nutlin-3a | MDM2 | ELISA | 90 nM | ~30 nM | [10][11] |
| This compound | MDM2 | Not Specified | Not Reported | 2.3 nM* | [12] |
*Data reported by a commercial vendor without citation to a peer-reviewed study.
Table 2: Cellular Activity in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cellular IC50 (Viability) | Reference |
| RG7112 | SJSA-1 | Osteosarcoma (MDM2-amplified) | 0.3 µM | [13] |
| RKO | Colon Carcinoma | 0.4 µM | [13] | |
| HCT116 | Colon Carcinoma | 0.5 µM | [13] | |
| MCF7 | Breast Carcinoma | Not specified, but active | [14] | |
| Nutlin-3a | SJSA-1 | Osteosarcoma (MDM2-amplified) | ~1 µM | [6] |
| HCT116 | Colon Carcinoma | ~2 µM | [15] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing & Route | Outcome | Reference |
| RG7112 | SJSA-1 (Osteosarcoma) | 100 mg/kg, oral, daily | Partial tumor regression | [15] |
| LNCaP (Prostate) | Not specified | Highly synergistic with androgen deprivation | [16] | |
| Nutlin-3 | SJSA-1 (Osteosarcoma) | 200 mg/kg, oral, twice daily | 90% tumor growth inhibition | [15] |
| This compound | Not Specified | 50 mg/kg | 68% tumor growth inhibition* | [12] |
*Data reported by a commercial vendor without citation to a peer-reviewed study.
Signaling Pathway and Experimental Workflow
p53-MDM2 Signaling Pathway Activation
The diagram below illustrates the core mechanism of action. Under normal stress-free conditions, MDM2 keeps p53 levels low. In the presence of an inhibitor like RG7112, the p53-MDM2 interaction is blocked, leading to p53 accumulation and the transcription of target genes such as CDKN1A (p21), which mediates cell cycle arrest, and PUMA/BAX, which are involved in apoptosis.
Preclinical Evaluation Workflow
The development and characterization of MDM2 inhibitors typically follow a structured preclinical workflow. This process begins with biochemical assays to confirm target binding and progresses through cellular assays to determine potency and mechanism, culminating in in vivo models to assess efficacy and tolerability.
Experimental Protocols
p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This competitive binding assay is used to determine the IC50 of a compound for the p53-MDM2 interaction.
-
Principle: The assay measures fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2).[17] Recombinant GST-tagged MDM2 is bound by an anti-GST antibody labeled with the donor, and a biotinylated p53-derived peptide is bound by streptavidin labeled with the acceptor. When p53 and MDM2 interact, the fluorophores are brought into close proximity, generating a FRET signal. Test compounds compete with the p53 peptide for binding to MDM2, causing a dose-dependent decrease in the HTRF signal.[18]
-
Protocol Outline:
-
Dispense serial dilutions of the test compound (e.g., RG7112) into a low-volume 384-well plate.
-
Add a solution containing GST-MDM2 protein and the biotin-p53 peptide.
-
Add a detection mixture containing Europium cryptate-labeled anti-GST antibody and Streptavidin-d2.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
Read the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.
-
Calculate the ratio of the two signals and plot against compound concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[19]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan (B1609692) product.[20] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells (e.g., SJSA-1, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72-96 hours).[21]
-
Add MTT reagent (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.
-
Plot the percentage of viable cells relative to an untreated control against compound concentration to calculate the IC50.
-
In Vivo Xenograft Efficacy Study
This protocol assesses the antitumor activity of a compound in an animal model.
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to evaluate efficacy.[22]
-
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million SJSA-1 cells) into the flank of athymic nude or SCID mice. Co-injection with an extracellular matrix like Matrigel can improve tumor formation.[22][23]
-
Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound (e.g., RG7112) via the determined route (e.g., oral gavage) and schedule (e.g., daily for 14-21 days).[15]
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is monitored as a general indicator of toxicity.[22]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a fixed treatment duration. Tumor growth inhibition (TGI) or regression is calculated to determine efficacy.
-
Conclusion
RG7112 and this compound are both valuable molecules for researchers studying the p53-MDM2 axis. RG7112 represents a potent, clinically evaluated inhibitor with well-documented preclinical efficacy, making it a benchmark for p53-reactivation strategies.[4][7] Its data demonstrates robust biochemical and cellular potency, translating to significant tumor growth inhibition in vivo.[15]
This compound, while less characterized as a standalone agent, is a crucial chemical tool. Its primary utility lies in its design as a "warhead" for PROTACs, enabling the targeted degradation of other proteins of interest by hijacking the MDM2 E3 ligase.[8] While vendor data suggests high potency, researchers should validate its activity in their specific systems. The choice between these two compounds depends entirely on the experimental goal: RG7112 is suited for studies investigating the therapeutic effects of direct p53-MDM2 inhibition, while this compound is the appropriate choice for developing novel protein degraders.
References
- 1. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound;CAS No.:2306390-08-7 [chemshuttle.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Validating the Disruption of the MDM2-p53 Interaction: A Comparative Guide to (4R,5S)-Nutlin Carboxylic Acid and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53 is a critical checkpoint in cellular homeostasis. In many cancers, overexpression of MDM2 leads to the degradation of p53, thereby abrogating its tumor-suppressive functions. The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells. This guide provides a comparative analysis of (4R,5S)-nutlin carboxylic acid and other key MDM2 inhibitors, supported by experimental data and detailed protocols to validate their efficacy.
Comparative Analysis of MDM2-p53 Inhibitors
This compound is a derivative of Nutlin-3 and is often utilized as a high-affinity ligand for MDM2 in the development of Proteolysis Targeting Chimeras (PROTACs). While it serves as a potent anchor to MDM2, comprehensive data on its direct cellular inhibitory activity (e.g., IC50) as a standalone agent is less prevalent in publicly available literature compared to its parent compound, Nutlin-3a, and other clinical-stage inhibitors. This guide, therefore, focuses on comparing well-characterized MDM2 inhibitors like Nutlin-3a, Idasanutlin, and Milademetan, which have extensive supporting data.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several MDM2 inhibitors across various cancer cell lines. These values represent the concentration of the drug required to inhibit the biological process by 50% and are a key indicator of a drug's potency.
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| Nutlin-3a | HCT116 (Colon Cancer) | Wild-Type | 28.03 ± 6.66 | [1] |
| MDA-MB-231 (Breast Cancer) | Mutant | 22.13 ± 0.85 | [1] | |
| MDA-MB-436 (Breast Cancer) | Mutant | 27.69 ± 3.48 | [1] | |
| MDA-MB-468 (Breast Cancer) | Mutant | 21.77 ± 4.27 | [1] | |
| Idasanutlin | HCT116 (Colon Cancer) | Wild-Type | 4.15 ± 0.31 | [1] |
| MDA-MB-231 (Breast Cancer) | Mutant | 2.00 ± 0.63 | [1] | |
| MDA-MB-436 (Breast Cancer) | Mutant | 4.64 ± 0.18 | [1] | |
| MDA-MB-468 (Breast Cancer) | Mutant | 2.43 ± 0.24 | [1] | |
| Milademetan | HCT116 (Colon Cancer) | Wild-Type | 6.42 ± 0.84 | [1] |
| MDA-MB-231 (Breast Cancer) | Mutant | 4.04 ± 0.32 | [1] | |
| MDA-MB-436 (Breast Cancer) | Mutant | 7.62 ± 1.52 | [1] | |
| MDA-MB-468 (Breast Cancer) | Mutant | 5.51 ± 0.25 | [1] |
Signaling Pathway and Experimental Workflow
To validate the disruption of the MDM2-p53 interaction, a series of experiments are typically performed. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
References
A Head-to-Head Comparison: (4R,5S)-Nutlin Carboxylic Acid vs. Idasanutlin in MDM2-p53 Inhibition
In the landscape of targeted cancer therapy, the inhibition of the MDM2-p53 interaction has emerged as a promising strategy to reactivate the tumor suppressor p53 in cancer cells with wild-type TP53. This guide provides a detailed side-by-side comparison of two notable MDM2 inhibitors: (4R,5S)-nutlin carboxylic acid, a tool compound primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), and idasanutlin (B612072) (RG7388), a clinical-stage therapeutic agent. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Restoring p53 Function
Both this compound and idasanutlin are small molecule inhibitors that target the E3 ubiquitin ligase MDM2.[1][2][3] Under normal physiological conditions, MDM2 binds to the p53 tumor suppressor protein, leading to its ubiquitination and subsequent proteasomal degradation.[4] In many cancers, MDM2 is overexpressed, resulting in the suppression of p53's tumor-suppressing functions, such as cell cycle arrest and apoptosis.[1][3]
This compound and idasanutlin competitively bind to the p53-binding pocket on MDM2, thereby disrupting the MDM2-p53 interaction.[1][2][3] This inhibition prevents the degradation of p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[4][5]
Physicochemical Properties
While both molecules are MDM2 inhibitors, their intended applications differ, which is reflected in their development and the availability of public data. Idasanutlin has been extensively characterized as a clinical candidate, whereas this compound is primarily described as a chemical tool for PROTAC synthesis.[6][7][8][9][10]
| Property | This compound | Idasanutlin (RG7388) |
| Molecular Formula | C₃₂H₃₂Cl₂N₄O₆ | C₃₁H₂₉Cl₂F₂N₃O₄ |
| Molecular Weight | 639.5 g/mol [11] | 616.5 g/mol [12] |
| Primary Use | MDM2 ligand for PROTAC synthesis[6][7][8][9][10] | Investigational anticancer therapeutic[1] |
| Development Stage | Preclinical Tool | Phase III Clinical Trials[12] |
Preclinical Data: A Comparative Overview
Due to the limited publicly available preclinical data for this compound, data for its parent compound, Nutlin-3 (B1677040), is included for a more informative, albeit indirect, comparison with idasanutlin.
In Vitro Binding Affinity
| Compound | Assay | Target | IC₅₀ / Kᵢ / Kₑ | Reference |
| Idasanutlin | HTRF Assay | p53-MDM2 Interaction | 6 nM (IC₅₀) | [13] |
| This compound | Not Specified | MDM2 | 2.3 nM (Kd) | [6] |
| Nutlin-3 | Not Specified | p53-MDM2 Interaction | 90 nM (Kᵢ) | [14] |
In Vitro Cellular Potency
| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ | Reference |
| Idasanutlin | SJSA-1 (Osteosarcoma) | MTT Assay | 0.01 µM (IC₅₀) | [13] |
| HCT116 (Colon Cancer) | MTT Assay | 0.01 µM (IC₅₀) | [13] | |
| Nutlin-3 | HCT116 (Colon Cancer) | SRB Assay | 2.4 µM (GI₅₀) | [15] |
| A2780 (Ovarian Cancer) | SRB Assay | 0.9 µM (GI₅₀) | [15] |
In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Idasanutlin | Mouse | SJSA-1 Osteosarcoma Xenograft | 25 mg/kg, p.o. | Tumor growth inhibition and regression | [13] |
| Nutlin-3 | Mouse | Chemoresistant Neuroblastoma Xenograft | 200 mg/kg, p.o., twice daily | Inhibition of primary tumor growth | [4] |
| Mouse | Medulloblastoma Xenograft | Not Specified | Potent inhibition of tumor growth | [16] |
Pharmacokinetics
| Parameter | This compound | Idasanutlin | Nutlin-3 (in mice) |
| Bioavailability | Data not available | Moderate (40.1%)[17] | High[13][17] |
| Metabolism | Data not available | Primarily via CYP3A4/2C8 to inactive metabolite M4[18] | Data not available |
| Excretion | Data not available | Primarily fecal (91.5%)[17] | Data not available |
| Plasma Protein Binding | Data not available | High[18] | Nonlinear (unbound fraction 0.7-11.8%)[1][13][17] |
Application in PROTAC Technology
This compound serves as a crucial building block in the synthesis of PROTACs.[6][7][8][9][10] Its carboxylic acid functional group provides a convenient attachment point for a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). The resulting bifunctional molecule can simultaneously bind to the target protein (via the nutlin moiety) and an E3 ligase, leading to the ubiquitination and degradation of the target protein.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2 Binding
The p53-MDM2 HTRF assay is conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, and 0.02-0.2 mg/ml BSA. Test compounds, such as idasanutlin, are serially diluted and incubated with GST-MDM2 and a biotinylated p53 peptide for one hour at 37°C. Subsequently, Phycolink goat anti-GST allophycocyanin and Eu-8044-streptavidin are added, followed by a one-hour incubation at room temperature. The fluorescence is measured using an appropriate plate reader. IC₅₀ values are determined from the dose-response curves using a 4-parameter logistic model.[13]
Cell Viability (MTT) Assay
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.[13]
Western Blotting for p53 Pathway Activation
Cells are treated with the test compounds for a specified duration. After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This comparative guide highlights the distinct roles of this compound and idasanutlin in the field of MDM2-p53 inhibition. Idasanutlin is a well-characterized, potent, and orally bioavailable MDM2 inhibitor that has undergone extensive preclinical and clinical evaluation as a potential cancer therapeutic.[1][3][12][13][17] In contrast, this compound is a valuable research tool, primarily employed as a key component in the construction of PROTACs to induce the degradation of target proteins.[6][7][8][9][10] While both molecules effectively target the MDM2-p53 interaction, their applications diverge significantly, with idasanutlin being developed for direct therapeutic intervention and this compound serving as a foundational element for the development of novel protein-degrading therapeutic modalities. The data presented herein, using Nutlin-3 as a proxy for the nutlin class, provides a quantitative basis for understanding the relative potencies and properties of these important chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. adooq.com [adooq.com]
- 6. This compound;CAS No.:2306390-08-7 [chemshuttle.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound 2306390-08-7 | MCE [medchemexpress.cn]
- 10. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]
- 12. Nutlin-3a induces cytoskeletal rearrangement and inhibits the migration and invasion capacity of p53 wild-type cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-Body Physiologically Based Pharmacokinetic Model for Nutlin-3a in Mice after Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Pharmacological activation of the p53 pathway by nutlin-3 exerts anti-tumoral effects in medulloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Preclinical Pharmacology of the MDM2 Antagonist Nutlin-3a" by Fan Zhang [dc.uthsc.edu]
- 18. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of (4R,5S)-nutlin carboxylic acid efficacy in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the efficacy of Nutlin-class small molecule inhibitors that target the p53-MDM2 interaction, a critical pathway in cancer progression. The focus is on providing objective performance comparisons with supporting experimental data for researchers in oncology and drug development.
Introduction to p53-MDM2 Inhibition
The tumor suppressor protein p53 plays a crucial role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulator, Murine Double Minute 2 (MDM2), which targets p53 for proteasomal degradation.[2][3] Small-molecule inhibitors that disrupt the p53-MDM2 interaction can stabilize and activate p53, offering a targeted therapeutic strategy for these cancers.[3]
This guide focuses on the preclinical efficacy of two key MDM2 inhibitors: Nutlin-3 and a second-generation, more potent derivative, RG7388 (Idasanutlin). We will also discuss (4R,5S)-Nutlin carboxylic acid, a derivative primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs).
Comparative Efficacy in Cancer Cell Lines
The efficacy of p53-MDM2 inhibitors is predominantly observed in cancer cell lines harboring wild-type TP53. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for Nutlin-3 and RG7388 across various cancer types.
Nutlin-3 Efficacy Data
| Cancer Type | Cell Line | p53 Status | IC50 / GI50 (µM) | Reference |
| Non-Small Cell Lung Cancer | A549 | Wild-Type | 17.68 ± 4.52 | [4] |
| Non-Small Cell Lung Cancer | A549-NTC | Wild-Type | 19.42 ± 1.96 | [4] |
| Non-Small Cell Lung Cancer | A549-920 | Deficient | 33.85 ± 4.84 | [4] |
| Non-Small Cell Lung Cancer | CRL-5908 | Mutant | 38.71 ± 2.43 | [4] |
| Pleural Mesothelioma | NCI-H2052 | Wild-Type | >20 (viability reduced) | [5] |
| Pleural Mesothelioma | MSTO-211H | Wild-Type | >20 (viability reduced) | [5] |
| Pleural Mesothelioma | NCI-H2452 | Wild-Type | >20 (viability reduced) | [5] |
RG7388 (Idasanutlin) Efficacy Data
| Cancer Type | Cell Line | p53 Status | IC50 (µM) | Reference |
| Osteosarcoma | SJSA-1 | Wild-Type | 0.01 | [6] |
| Colorectal Cancer | HCT116 | Wild-Type | 0.01 | [6] |
| Colon Cancer | RKO | Wild-Type | Not Specified | [7] |
| Acute Myeloid Leukemia | MOLM-13 | Wild-Type | ~0.03 | [6] |
| Acute Myeloid Leukemia | MV4-11 | Wild-Type | ~0.03 | [6] |
Note on this compound: This compound is a derivative of Nutlin-3 and serves as a ligand for MDM2 in the synthesis of PROTACs.[7][8][9] Publicly available literature does not provide extensive direct comparative data on its cellular efficacy (IC50/GI50) as a standalone inhibitor in the same context as Nutlin-3 and RG7388. Its primary application is as a component of larger molecules designed to induce protein degradation.
Signaling Pathways and Experimental Workflows
p53 Activation Pathway
The primary mechanism of action for Nutlin compounds is the inhibition of the p53-MDM2 interaction. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream targets to induce cell cycle arrest and apoptosis.
Caption: p53 signaling pathway and the mechanism of action of Nutlin analogs.
Experimental Workflow for Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the efficacy of a p53-MDM2 inhibitor in cancer cell lines.
Caption: A typical experimental workflow for evaluating Nutlin compounds.
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10][11]
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10][11]
-
Washing: Remove the SRB solution and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[10][11]
-
Solubilization and Absorbance Measurement: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at approximately 510 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls to determine the GI50 value.
Apoptosis Detection: Annexin V Staining by Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
-
Cell Preparation: Harvest both adherent and floating cells after treatment. Wash the cells with cold PBS.[12][13]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
Staining: Add fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. For distinguishing between apoptotic and necrotic cells, a viability dye like Propidium Iodide (PI) can also be added.[12][13]
-
Incubation: Incubate the cells at room temperature for 10-15 minutes, protected from light.[12]
-
Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry.[12] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[13]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect changes in the protein levels of p53 and its downstream targets, MDM2 and p21, following treatment.
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control to determine the changes in protein expression.
References
- 1. The Role of Targeting p53 Signaling Pathway in Cancer Therapy - Creative Diagnostics [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 2306390-08-7 | BroadPharm [broadpharm.com]
- 8. This compound | MDM2 ligand 2 | Benzene Compounds | Ambeed.com [ambeed.com]
- 9. Activation of p53 by MDM2 antagonists can protect proliferating cells from mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search-library.ucsd.edu [search-library.ucsd.edu]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of (4R,5S)-Nutlin Carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of (4R,5S)-nutlin carboxylic acid, a compound utilized in studying p53-MDM2 interactions. Adherence to these procedures is critical for laboratory safety and environmental protection.
This compound , a derivative of Nutlin-3, is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Therefore, it must be handled as a hazardous chemical unless explicitly classified as non-hazardous by a safety data sheet (SDS) or institutional safety officer.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound should always be in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation :
-
All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be segregated from non-hazardous waste.
-
Do not mix this waste with other chemical waste streams unless it is confirmed to be compatible.
-
-
Waste Collection and Labeling :
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, designated, and compatible hazardous waste container.
-
The label on the waste container should clearly state "Hazardous Waste" and include the full chemical name: "this compound". The concentration and quantity should also be noted.
-
-
Storage of Chemical Waste :
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS or contractor with a complete and accurate description of the waste.
-
-
Decontamination of Empty Containers :
-
Triple rinse empty containers that held this compound with a suitable solvent (e.g., ethanol, as the compound is moderately soluble in it).[1]
-
Collect the rinsate as hazardous liquid waste.
-
After thorough decontamination, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label to prevent misuse.
-
Quantitative Data Summary
| Property | Value |
| CAS Number | 2306390-08-7 |
| Molecular Weight | 639.53 g/mol |
| Appearance | Colorless crystal |
| Solubility | Moderately soluble in ethanol, sparingly soluble in water.[1] |
| GHS Hazard Codes | H315, H319, H335 |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
